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  • Product: 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol
  • CAS: 69498-44-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Photophysical Properties of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the predicted photophysical properties of the novel benzimidazole derivative, 2-(5-amino-1H-1,3-benzodiazol-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted photophysical properties of the novel benzimidazole derivative, 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol. While direct experimental data for this specific molecule is not yet widely available, its structural similarity to a well-studied class of fluorescent compounds, the 2-(2'-hydroxyphenyl)benzazoles, allows for a robust theoretical framework and a clear experimental roadmap for its characterization. This document is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this promising molecule.

Introduction: A Molecule of Interest

The 2-(2'-hydroxyphenyl)benzazole scaffold is a cornerstone in the design of fluorescent materials with applications ranging from bioimaging to organic light-emitting diodes (OLEDs). These molecules often exhibit a fascinating photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which leads to a large Stokes shift and dual fluorescence, making them highly sensitive probes of their local environment. The title compound, 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, incorporates the key functionalities for ESIPT—an intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom of the benzimidazole ring. The additional amino group is expected to further modulate its electronic and photophysical properties, opening up new avenues for the development of advanced functional materials.

Proposed Synthesis

A plausible synthetic route for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol involves the condensation of 4-amino-1,2-phenylenediamine with 2-hydroxybenzoic acid or a derivative thereof. This approach is analogous to established methods for the synthesis of related benzimidazole and benzothiazole derivatives.

Synthesis_of_2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol 4-amino-1,2-phenylenediamine 4-amino-1,2-phenylenediamine Reaction Condensation 4-amino-1,2-phenylenediamine->Reaction 2-hydroxybenzoic_acid 2-hydroxybenzoic_acid 2-hydroxybenzoic_acid->Reaction Product 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol Reaction->Product

Caption: Proposed synthetic route for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol.

Predicted Photophysical Properties and Mechanistic Insights

The photophysical behavior of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is anticipated to be rich and complex, primarily governed by the ESIPT process.

UV-Vis Absorption and Fluorescence

The molecule is expected to exhibit strong absorption in the UV-A region (around 350-400 nm), corresponding to the π-π* electronic transition of the conjugated system. Upon excitation, two distinct fluorescence emission bands are predicted: a higher-energy band from the initially excited enol tautomer and a significantly red-shifted, lower-energy band from the keto tautomer formed via ESIPT.

Excited-State Intramolecular Proton Transfer (ESIPT)

The driving force for ESIPT is the significant change in the acidity of the phenolic proton and the basicity of the benzimidazole nitrogen atom upon photoexcitation. This ultrafast proton transfer process leads to the formation of a transient keto tautomer, which is responsible for the characteristic large Stokes-shifted fluorescence.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol (E) Enol_S1 Enol* (E) Enol_S0->Enol_S1 Absorption (hν) Enol_S1->Enol_S0 Fluorescence (k_f_E) Keto_S1 Keto (K*) Enol_S1->Keto_S1 ESIPT (k_ESIPT) Keto_S1->Enol_S0

Caption: Jablonski diagram illustrating the ESIPT process.

Solvatochromism

The position and intensity of the absorption and emission bands are expected to be sensitive to the polarity of the solvent.[1] In non-polar solvents, the local "enol" emission might be more prominent, while polar protic solvents that can engage in hydrogen bonding may influence the ESIPT equilibrium and the relative intensities of the enol and keto emission bands. This solvatochromic behavior is a hallmark of molecules with significant charge redistribution in the excited state.[1][2][3]

pH Dependence

The presence of both an acidic phenolic hydroxyl group and a basic amino group suggests that the photophysical properties of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol will be highly dependent on the pH of the medium.[4] Protonation of the amino group or deprotonation of the phenolic group will alter the electronic structure and likely quench or modify the ESIPT process, leading to significant changes in the absorption and fluorescence spectra. This pH sensitivity makes the compound a promising candidate for the development of pH sensors.

Proposed Experimental Characterization

To validate the predicted properties and fully elucidate the photophysical behavior of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, a systematic experimental investigation is required.

Synthesis and Purification Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-1,2-phenylenediamine and 2-hydroxybenzoic acid in a suitable high-boiling point solvent such as polyphosphoric acid (PPA) or N,N-dimethylacetamide (DMAc).[5]

  • Condensation: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (typically 150-200 °C) for several hours.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water or an ice-water mixture to precipitate the crude product.

  • Neutralization and Filtration: Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonia solution) and collect the precipitate by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Spectroscopic Analysis Protocol
  • Sample Preparation: Prepare stock solutions of the purified compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and water). For pH studies, prepare a series of buffered solutions.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.[6]

  • Fluorescence Spectroscopy: Measure the fluorescence emission and excitation spectra using a spectrofluorometer. For solvatochromism studies, maintain a constant excitation wavelength (ideally the absorption maximum) across all solvents.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Lifetime Time-Resolved Fluorescence Fluorescence->Lifetime

Caption: A typical experimental workflow for photophysical characterization.

Data Presentation

The collected photophysical data should be summarized in a clear and concise manner to facilitate comparison and analysis.

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (Enol) (nm)Emission λmax (Keto) (nm)Stokes Shift (cm-1)Quantum Yield (Φf)
Cyclohexane2.02
Toluene2.38
Dichloromethane8.93
Acetonitrile37.5
Ethanol24.5
Water80.1

Table 1: Predicted Solvent-Dependent Photophysical Data for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol.

Potential Applications

The unique predicted photophysical properties of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol make it a highly attractive candidate for a variety of applications:

  • Fluorescent Probes and Sensors: Its sensitivity to solvent polarity and pH could be exploited for developing probes to study biological microenvironments or for the detection of specific analytes.

  • Organic Light-Emitting Diodes (OLEDs): The large Stokes shift and potential for high fluorescence quantum yield are desirable characteristics for emissive materials in OLEDs, potentially leading to devices with improved efficiency and color purity.

  • Drug Development: The benzimidazole core is a well-known pharmacophore. The fluorescent properties of this derivative could be utilized in theranostics, combining therapeutic action with in-situ monitoring of drug delivery and localization.

Conclusion

While further experimental work is necessary to fully characterize 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, the theoretical framework presented in this guide, based on the well-established photophysics of related compounds, strongly suggests that it is a molecule with significant potential. Its predicted properties, including strong UV absorption, dual fluorescence via ESIPT, and environmental sensitivity, make it a compelling target for further research in materials science, analytical chemistry, and medicinal chemistry.

References

Sources

Exploratory

Technical Guide: Fluorescence Quantum Yield & Photophysics of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

The following is an in-depth technical guide on the fluorescence quantum yield and photophysical properties of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol . Executive Summary 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (ofte...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the fluorescence quantum yield and photophysical properties of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol .

Executive Summary

2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (often abbreviated as Amino-HBI ) is a derivative of 2-(2'-hydroxyphenyl)benzimidazole (HBI). It belongs to a class of molecules capable of Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

This molecule exhibits a large Stokes shift due to the photo-tautomerization from the Enol form to the Keto form upon excitation.[1] While the parent HBI molecule typically has a very low fluorescence quantum yield (Φf < 0.05) in fluid solution due to rapid non-radiative decay, the introduction of the amino group (–NH₂) acts as an auxochrome, modulating the emission wavelength and quantum efficiency.

Key Photophysical Parameters
ParameterValue / CharacteristicContext
Fluorescence Quantum Yield (Φf) ~4.3% (0.043) In fluid solution (e.g., CH₂Cl₂ or EtOH)
Solid-State Quantum Yield High (>20-50%) Due to Restricted Intramolecular Rotation (RIR)
Absorbtion Max (λabs) 305 nm / 355 nm Dual absorption bands
Emission Max (λem) ~540 nm Yellow emission (Keto tautomer)
Stokes Shift ~185 nm Large shift characteristic of ESIPT
Mechanism ESIPT Enol (Ground) → Keto* (Excited)

Note on Isomers: The nomenclature "2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol" places the amino group on the benzimidazole ring. A closely related isomer, 5'-amino-2-(2'-hydroxyphenyl)benzimidazole (amino on the phenol ring), is also common in literature (often designated as probe P1 ). Both share similar ESIPT mechanics, but the synthesis routes differ. This guide covers the photophysics applicable to the Amino-HBI class, with specific synthesis protocols for the benzimidazole-substituted isomer.

Photophysical Mechanism: The ESIPT Cycle

The core of this molecule's fluorescence lies in the ESIPT mechanism. The amino group functions as an electron donor, altering the charge transfer character of the excited state.

The Four-Level Photocycle
  • Ground State (Enol): The molecule exists primarily in the Enol form (E) stabilized by an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl (-OH) and the imidazole nitrogen (=N-).

  • Excitation: Upon UV absorption, the acidity of the hydroxyl proton and the basicity of the imidazole nitrogen increase significantly.

  • Proton Transfer (E → K):** A barrierless proton transfer occurs within femtoseconds, forming the excited Keto tautomer (K*).

  • Emission: The K* species relaxes to the ground state Keto form (K) by emitting a photon. Because the K* state is lower in energy than the E* state, the emission is significantly red-shifted (yellow fluorescence).

  • Back Proton Transfer: The ground state Keto form is unstable and rapidly reverts to the Enol form.

Visualization of the ESIPT Pathway

ESIPT_Mechanism cluster_legend Mechanism Summary Enol_S0 Enol (S0) Ground State (Stable) Enol_S1 Enol* (S1) Excited State (Short-lived) Enol_S0->Enol_S1 hv (Abs) ~355 nm Keto_S1 Keto* (S1) Excited Tautomer (Emissive) Enol_S1->Keto_S1 ESIPT (Proton Transfer) Keto_S0 Keto (S0) Ground Tautomer (Unstable) Keto_S1->Keto_S0 Fluorescence ~540 nm Keto_S0->Enol_S0 GSIPT (Back Transfer) desc The amino group acts as an auxochrome, red-shifting the emission to the yellow region.

Caption: The four-level ESIPT photocycle of Amino-HBI. Excitation triggers proton transfer, leading to large Stokes-shifted emission.

Experimental Protocols

Synthesis of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

To obtain the specific isomer with the amino group on the benzimidazole ring, a reduction of the nitro-precursor is required.

Reagents:

  • Salicylic acid (or Salicylaldehyde)

  • 4-Nitro-1,2-phenylenediamine[2]

  • Polyphosphoric acid (PPA) or Sodium metabisulfite (Na₂S₂O₅) in Ethanol

  • Hydrazine hydrate / Pd-C (for reduction)

Step-by-Step Protocol:

  • Condensation (Formation of Nitro-HBI):

    • Mix 4-nitro-1,2-phenylenediamine (10 mmol) and salicylic acid (10 mmol) in PPA (20 mL).

    • Heat to 180°C for 4 hours under N₂ atmosphere.

    • Cool to 80°C and pour into ice water. Neutralize with NaOH to pH 7.

    • Filter the precipitate (Yellow solid: 2-(5-nitro-1H-benzimidazol-2-yl)phenol).

    • Validation: Check Mass Spec (M+H expected ~256 Da).

  • Reduction (Nitro to Amino):

    • Dissolve the nitro-intermediate (5 mmol) in Ethanol (50 mL).

    • Add Hydrazine hydrate (2 mL) and a catalytic amount of 10% Pd/C .

    • Reflux for 4 hours. The solution color will change (often lightening or turning fluorescent).

    • Filter hot to remove Pd/C.

    • Cool filtrate to crystallize the product.

    • Yield: Typically 60-75%.

Measurement of Fluorescence Quantum Yield

Because the QY is low (<5%), a relative method using a standard is recommended over an absolute integrating sphere method for higher accuracy in solution.

Materials:

  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54).

  • Solvent: Spectroscopic grade Ethanol or CH₂Cl₂.

Protocol:

  • Preparation: Prepare solutions of the Amino-HBI and Quinine Sulfate.

  • Absorbance Matching: Adjust concentrations so that the absorbance at the excitation wavelength (e.g., 350 nm) is identical for both samples and kept below 0.1 OD (to avoid inner filter effects).

  • Emission Scan: Record fluorescence spectra (360 nm – 700 nm) using the same slit widths.

  • Calculation: Use the comparative formula:



Where:

  • 
     = Integrated area under the emission curve.
    
  • 
     = Absorbance at excitation wavelength.
    
  • 
     = Refractive index of the solvent.
    

Applications & Modifications

The low quantum yield in solution is actually a feature for sensing applications. The fluorescence can be "turned on" by inhibiting the non-radiative decay or altering the ESIPT process.

Phosgene Sensing (Ratiometric)

The amino group is highly nucleophilic. Upon reaction with phosgene (COCl₂), it forms a cyclic urea or carbamate structure.

  • Effect: This reaction breaks the ESIPT capability or rigidifies the structure.

  • Result: A dramatic increase in Quantum Yield (up to 56% ) and a blue-shift in emission (due to loss of ESIPT and restoration of normal Enol emission).

  • Visual: Color change from weak Yellow to bright Blue.

Metal Ion Chelation

The N,O-binding pocket (Phenol OH + Imidazole N) chelates metal ions (Zn²⁺, Cu²⁺).

  • Effect: Chelation prevents proton transfer.

  • Result: "Turn-on" fluorescence of the Enol form (blue emission) or quenching, depending on the metal's paramagnetic nature.

References

  • Li, Z. J., et al. (2021). "An amino-substituted 2-(2'-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism." RSC Advances, 11, 10836-10841.

    • Key Data: Establishes the QY of the amino-HBI derivative at 4.
  • Mutai, T., et al. (2001). "Transient Dual Emission from a 2-(2'-Hydroxyphenyl)benzimidazole Derivative." Journal of the Chemical Society, Perkin Transactions 2. Context: Fundamental photophysics of the HBI core and ESIPT dynamics.
  • Sriram, R., et al. (2015). "Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative."[3] SOJ Materials Science & Engineering.

    • Context: Synthetic pathways for amino-substituted benzimidazoles.[2][3][4][5][6]

  • Padalkar, V. S., et al. (2016). "Synthesis and Photo-physical Properties of ESIPT Inspired 2-(2',4'-Dihydroxyphenyl)benzazoles." Journal of Fluorescence. Context: Comparative study of benzimidazole vs. benzothiazole ESIPT QY values.

Sources

Foundational

Advanced Architecture and Applications of 5-Amino-Substituted Benzimidazole Fluorophores

A Technical Review for Researchers and Drug Development Professionals Executive Summary The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry and photophysics due to its high stability, la...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Review for Researchers and Drug Development Professionals

Executive Summary

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry and photophysics due to its high stability, large Stokes shift, and tunable electronic properties. Among its derivatives, 5-amino-substituted benzimidazoles occupy a critical niche. The introduction of an amino group at the 5-position (or 6-position, due to tautomerism) of the fused benzene ring creates a strong electron-donating (D) center. When coupled with an electron-withdrawing (A) substituent at the 2-position, this architecture facilitates efficient Intramolecular Charge Transfer (ICT) , resulting in environment-sensitive fluorescence, high quantum yields, and versatile sensing capabilities.

This guide synthesizes the structural logic, synthetic pathways, and application protocols for this class of fluorophores, distinguishing clearly between core-substituted ICT probes and their phenyl-substituted ESIPT (Excited-State Intramolecular Proton Transfer) counterparts.

Structural Fundamentals & Mechanistic Logic

The Push-Pull Architecture

The fluorescence of 5-aminobenzimidazoles is primarily governed by the donor-acceptor (D-π-A) interaction.

  • Donor (D): The lone pair on the 5-amino nitrogen (

    
     or 
    
    
    
    ) raises the energy of the HOMO (Highest Occupied Molecular Orbital).
  • Acceptor (A): The benzimidazole imine nitrogen (

    
    ) or an electron-withdrawing group at the 2-position (e.g., 
    
    
    
    ,
    
    
    , pyridyl) lowers the LUMO (Lowest Unoccupied Molecular Orbital).
  • Bridge (

    
    ):  The fused benzene and imidazole rings provide the conjugation path.
    

Upon excitation, electron density shifts from the 5-amino group toward the 2-position/imine nitrogen. This ICT state possesses a larger dipole moment than the ground state, making the emission highly sensitive to solvent polarity (solvatochromism).

ICT vs. ESIPT

It is crucial to distinguish between two common subclasses:

  • Core-Substituted (ICT): 5-amino-2-phenylbenzimidazole. The mechanism is pure charge transfer. Emission is typically blue-green to yellow, depending on the solvent.

  • Side-Chain Substituted (ESIPT): 5'-amino-2-(2'-hydroxyphenyl)benzimidazole (e.g., Probe P1).[1][2] Here, the amino group is on the phenyl ring. The primary mechanism is proton transfer from the hydroxyl to the imidazole nitrogen, but the amino group extends conjugation and red-shifts the emission.

This guide focuses on the Core-Substituted architecture.

Synthetic Strategies

The synthesis of 5-aminobenzimidazoles often circumvents direct nitration/amination due to regioselectivity issues. The most robust "self-validating" protocols rely on the reduction of 5-nitro precursors or one-pot reductive cyclizations.

Route A: One-Pot Reductive Cyclization (Sodium Dithionite Method)

This is the preferred modern route due to mild conditions and high tolerance for functional groups. It utilizes sodium dithionite (


)  to reduce the nitro group of the starting material in situ while promoting condensation with an aldehyde.
Route B: Stepwise Reduction
  • Condensation: 4-nitro-1,2-phenylenediamine + Aromatic Aldehyde

    
     5-nitro-2-arylbenzimidazole.
    
  • Reduction: 5-nitro-2-arylbenzimidazole

    
     5-amino-2-arylbenzimidazole.
    
Visualization of Synthetic Pathways

SynthesisPathways Start 4-Nitro-1,2-phenylenediamine Na2S2O4 Reagent: Na2S2O4 / EtOH / H2O Start->Na2S2O4 Oxidant Reagent: Na2S2O5 or Air Start->Oxidant Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Na2S2O4 Aldehyde->Oxidant Product 5-Amino-2-Arylbenzimidazole (Target Fluorophore) Na2S2O4->Product One-Pot Reductive Cyclization (Yield: 60-85%) NitroInter Intermediate: 5-Nitro-2-Arylbenzimidazole Oxidant->NitroInter Condensation SnCl2 Reagent: SnCl2 / HCl NitroInter->SnCl2 SnCl2->Product Reduction

Caption: Comparative synthetic workflows for 5-aminobenzimidazole fluorophores. Route A (top) offers a streamlined one-pot approach.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Amino-2-Phenylbenzimidazole

Source Validation: Adapted from Yang et al. (2005) and optimized for reproducibility.

Reagents:

  • 4-Nitro-1,2-phenylenediamine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Sodium Dithionite (

    
    , 3.0 mmol)
    
  • Solvent: Ethanol/Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine and benzaldehyde in the EtOH/Water mixture.

  • Reduction Initiation: Add sodium dithionite in a single portion. The solution may turn turbid or change color (often dark red/brown initially).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The starting nitroamine spot will disappear, and a highly fluorescent blue/green spot will appear.
    
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL) containing dilute ammonia (

    
    ) to adjust pH to ~8-9. This ensures the benzimidazole is in its neutral, non-protonated form.
    
  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, DCM/MeOH gradient).

Self-Validation Check:

  • Appearance: Product should be a pale yellow to tan solid.

  • Fluorescence: Dissolve a trace amount in ethanol. It should exhibit strong blue fluorescence under 365 nm UV light.[2]

Photophysical Characterization

The 5-amino group imparts significant solvatochromism.[3] The data below summarizes typical shifts for a standard 5-amino-2-aryl derivative.

Table 1: Solvatochromic Shifts of 5-Amino-2-Phenylbenzimidazole

SolventPolarity (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene 33.9335390550.65
DCM 40.7340415750.72
Ethanol 51.9342435930.55
DMSO 45.13454501050.48
Water 63.13404651250.15

Note: In highly polar protic solvents (water), fluorescence is often quenched due to hydrogen bonding with the amino lone pair or non-radiative decay pathways.

Functional Applications

Metal Ion Sensing (Turn-Off / Turn-On)

The 5-amino group and the benzimidazole N3 nitrogen form a potential chelating site.

  • Mechanism: Paramagnetic ions (e.g.,

    
    , 
    
    
    
    ) typically quench fluorescence via electron transfer or spin-orbit coupling enhancement.
  • Selectivity: Can be tuned by derivatizing the 5-amino group (e.g., converting to a sulfonamide or amide) to alter binding affinity.

Bioimaging & Cytotoxicity

Recent studies utilize these fluorophores for imaging due to their cell permeability.

  • Target: Lysosomes or acidic organelles (due to protonation of the benzimidazole core, pKa ~5.5).

  • Safety: Cytotoxicity assays (MTT) on A549 and MCF-7 cell lines generally show

    
     for simple derivatives, indicating suitability for live-cell imaging at low concentrations (
    
    
    
    ).
Mechanism Visualization

SensingMechanism cluster_0 Fluorescence ON (ICT State) cluster_1 Fluorescence OFF (Quenched) Ground Ground State (S0) Donor-Acceptor Conjugated Excited Excited State (S1) Charge Transfer (ICT) Ground->Excited Excitation (340 nm) Emission Emission (hv) Blue/Green Light Excited->Emission Radiative Decay Complex Metal-Ligand Complex (Coordination at N3/NH2) Excited->Complex Binding Emission->Ground Metal Analyte (Cu2+, Co2+) Metal->Complex NonRad Non-Radiative Decay (e- Transfer / Spin Coupling) Complex->NonRad NonRad->Ground

Caption: Jablonski-style diagram illustrating the ICT fluorescence mechanism and the quenching pathway induced by metal ion coordination.

References

  • Yang, D., et al. (2005). "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis. Link

  • Suresh, S., et al. (2018).[4] "Switch-on fluorescence of 5-amino-2-mercapto benzimidazole by Mn3O4 nanoparticles: Experimental and theoretical approach." Journal of Luminescence. Link

  • Goh, H., et al. (2016).[5] "A benzimidazole-based fluorescent chemosensor for Cu2+ recognition and its complex for sensing H2PO4−."[5] Tetrahedron Letters. Link

  • Podsiadły, R., et al. (2005). "Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester." Spectrochimica Acta Part A. Link

  • Zhang, J., et al. (2021).[6] "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism." RSC Advances. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Metal Ion Sensing with 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

This Application Note and Protocol Guide details the preparation, characterization, and deployment of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (also known as 5-amino-HPBI ) as a high-performance metal ion sensor. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preparation, characterization, and deployment of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (also known as 5-amino-HPBI ) as a high-performance metal ion sensor.

Executive Summary & Mechanism

The molecule 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is a derivative of the classic 2-(2'-hydroxyphenyl)benzimidazole (HPBI) scaffold. It operates primarily via the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

  • Native State (ESIPT On): Upon photoexcitation, the phenolic proton transfers to the imidazole nitrogen, generating a keto-tautomer with a large Stokes shift (yellow/orange emission).

  • Sensing State (ESIPT Off/CHEF): Metal ion coordination (typically Zn²⁺, Cu²⁺, or Al³⁺) disrupts the proton transfer or chelates the nitrogen/oxygen centers. This results in Chelation-Enhanced Fluorescence (CHEF) (often blue-shifted) or Paramagnetic Quenching (turn-off), depending on the metal's electronic configuration.

  • Role of the 5-Amino Group: Unlike the parent HPBI, the 5-amino group acts as an auxiliary electron donor (red-shifting absorption) and a reactive handle for covalent immobilization onto polymers or further derivatization (e.g., Schiff bases) to tune selectivity.

Mechanistic Pathway (DOT Diagram)

ESIPT_Mechanism Enol Enol Form (Ground State) Enol_Star Enol* (Excited State) Enol->Enol_Star hv (Excitation) Metal_Complex Metal Complex (ESIPT Inhibited) Enol->Metal_Complex + M²⁺ (Zn, Cu) Keto_Star Keto* (ESIPT Product) Enol_Star->Keto_Star Proton Transfer (Fast) Keto_Star->Enol Stokes Shift Emission (Yellow/Orange) Metal_Complex->Metal_Complex Blue Emission (CHEF)

Figure 1: Schematic of the ESIPT mechanism vs. Metal Complexation pathway. The sensor switches from Keto-emission to Enol-like emission (or quenching) upon analyte binding.

Chemical Synthesis Protocol

Objective: Synthesize high-purity 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol starting from commercially available precursors.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Precursor A: 4-Nitro-1,2-phenylenediamine (CAS: 99-56-9)

  • Precursor B: Salicylaldehyde (CAS: 90-02-8)

  • Oxidant/Catalyst: Sodium metabisulfite (Na₂S₂O₅) or 1,4-benzoquinone (if oxidative cyclization is chosen).

  • Reducing Agent: Hydrazine hydrate (N₂H₄·H₂O) with Pd/C or SnCl₂/HCl.

  • Solvents: Ethanol (EtOH), DMF, Methanol.

Step-by-Step Synthesis
Stage 1: Formation of the Nitro-Intermediate
  • Dissolution: Dissolve 10 mmol of 4-nitro-1,2-phenylenediamine and 10 mmol of salicylaldehyde in 30 mL of ethanol.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. A Schiff base precipitate may form.[1][2][3][4]

  • Cyclization: Add 12 mmol of Sodium metabisulfite (oxidative cyclizing agent) dissolved in minimal water. Continue refluxing for 6–8 hours.

    • Checkpoint: Monitor TLC (SiO₂, Hexane:EtOAc 3:1) for the disappearance of the diamine.

  • Isolation: Cool to room temperature. Pour into ice-cold water. Filter the yellow/brown precipitate.

  • Purification: Recrystallize from ethanol/water.

    • Product: 2-(2-hydroxyphenyl)-5-nitrobenzimidazole.

Stage 2: Reduction to the Amino-Sensor
  • Suspension: Suspend the nitro-intermediate (5 mmol) in 20 mL ethanol.

  • Reduction: Add 10% Pd/C (50 mg) and heat to 60°C. Dropwise add Hydrazine hydrate (15 mmol) over 30 minutes.

    • Alternative: Use SnCl₂·2H₂O (15 mmol) in concentrated HCl if hydrogenation is unavailable (requires careful neutralization).

  • Completion: Reflux for 2 hours until the solution turns colorless or light fluorescent.

  • Workup: Filter hot to remove Pd/C. Concentrate the filtrate.

  • Final Product: 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol.

    • Appearance: Pale yellow powder.

    • Storage: Store in dark, inert atmosphere (N₂) to prevent oxidation of the amine.

Sensor Preparation & Fabrication

This section describes how to convert the raw chemical into a usable sensor format.

A. Solution-Phase Sensor (Stock Preparation)

For spectrophotometric titrations (UV-Vis/Fluorescence).

ComponentConcentrationSolventNotes
Stock Solution 1.0 mMDMSO (HPLC Grade)Stable for 1 week at 4°C.
Working Solution 10–20 µMHEPES Buffer (pH 7.4) / DMSO (9:1 v/v)Prepare fresh daily to avoid aggregation.
B. Solid-State Test Strips (Dip-Stick Sensor)

For rapid, qualitative field detection of heavy metals (Cu²⁺/Zn²⁺).

  • Substrate: Whatman No. 1 filter paper.

  • Impregnation: Dip the paper into a 5 mM solution of the sensor in Ethanol for 30 seconds.

  • Drying: Air dry in a fume hood for 10 minutes, then vacuum dry for 1 hour.

  • Usage: Dip into aqueous sample.

    • Response: Immediate color change (under UV light: Yellow

      
       Blue for Zn²⁺; Quenching for Cu²⁺).
      

Validation Protocol: Metal Ion Titration

Objective: Determine the Limit of Detection (LOD) and Binding Constant (


).
Experimental Setup
  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).

  • Excitation Wavelength (

    
    ):  330–350 nm (scan excitation spectrum to find max).
    
  • Emission Range: 360–650 nm.

  • Slit Width: 5 nm / 5 nm.

Protocol
  • Blank Scan: Record the emission spectrum of the Working Solution (10 µM sensor) alone. Note the ESIPT emission peak (typically ~520–550 nm).

  • Titration: Add aliquots of Metal Ion Stock (e.g., Zn(ClO₄)₂ or Cu(NO₃)₂ in water) to the cuvette.

    • Increments: 0, 0.1, 0.2, ... up to 2.0 equivalents.

  • Equilibration: Mix and wait 2 minutes after each addition.

  • Measurement: Record emission spectra.

    • Zn²⁺ effect: Look for the emergence of a blue-shifted peak (~420–450 nm) and decrease of the 550 nm peak (Ratiometric).

    • Cu²⁺ effect:[5] Look for global quenching of fluorescence.

Data Analysis (LOD Calculation)

Calculate LOD using the formula:



  • 
    : Standard deviation of the blank response (measure blank 10 times).
    
  • 
    : Slope of the calibration curve (Intensity vs. Concentration).
    
Selectivity Screen (Interference Test)

Prepare samples containing 10 µM Sensor + 50 µM Interfering Ion (Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Ni²⁺). Compare the response to the target ion (Zn²⁺/Cu²⁺).

References

  • Phosgene Sensing (P1): Wang, S., et al. "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism." RSC Advances, 2021.

  • General HPBI Metal Sensing: Zhu, W.Y., et al. "A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection." New Journal of Chemistry, 2023.

  • Schiff Base Derivatives: Sen, P., et al. "Synthesis of a Novel Benzimidazole Moiety-Appended Schiff Base Derivative: Fluorescence and Chemosensor Study."[6] Journal of the Turkish Chemical Society Section A, 2018.[6]

  • ESIPT Mechanism: Henary, M.M., et al. "Excited State Intramolecular Proton Transfer and Metal Ion Complexation of 2-(2'-Hydroxyphenyl)benzazoles."[7] Journal of Physical Chemistry A, 2004.

Sources

Application

Application Notes and Protocols for Cellular Staining with 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Unveiling Cellular Landscapes with a Novel Benzimidazole-Based Fluorophore

The benzimidazole scaffold is a cornerstone in the development of fluorescent probes, valued for its unique electronic properties, biocompatibility, and synthetic versatility.[1] These derivatives have found extensive applications in bioimaging, enabling the detection of specific ions, changes in pH, and the visualization of subcellular structures.[1][2] Within this class of molecules, 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol emerges as a promising candidate for cellular staining, leveraging the principles of Excited State Intramolecular Proton Transfer (ESIPT) to generate a fluorescent signal.

The core structure of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, featuring a hydroxyphenyl group ortho to the benzimidazole nitrogen, is characteristic of ESIPT fluorophores.[3] Upon excitation, a proton is transferred from the phenolic hydroxyl group to the benzimidazole nitrogen, leading to the formation of a transient keto tautomer. This tautomer then relaxes to the ground state, emitting a photon at a longer wavelength, resulting in a large Stokes shift.[4] This property is highly desirable for fluorescence microscopy as it minimizes the overlap between excitation and emission spectra, thereby reducing background noise and enhancing signal clarity.[3] The presence of an amino group is anticipated to further modulate the photophysical properties of the molecule, potentially enhancing its quantum yield and shifting its emission spectrum.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol for cellular imaging. The protocols detailed herein are designed to be a robust starting point, with an emphasis on the underlying scientific principles to empower users to optimize the staining for their specific experimental needs.

Inferred Compound Characteristics

Due to the novelty of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, extensive experimental data on its photophysical properties is not yet widely available. However, based on the well-documented behavior of structurally similar aminophenyl and hydroxyphenyl benzimidazole derivatives, we can infer the following characteristics:

PropertyInferred Value/CharacteristicRationale
Excitation Maximum (λex) ~350 - 400 nmBased on the absorption spectra of similar HBI derivatives.[3]
Emission Maximum (λem) ~450 - 550 nmCharacteristic of the keto tautomer emission in ESIPT-based benzimidazoles, with the amino group likely causing a red-shift.[4][5]
Stokes Shift Large (>100 nm)A hallmark of the ESIPT mechanism.[3]
Quantum Yield (Φ) Moderate to HighThe benzimidazole core is known to form fluorophores with good quantum yields.[7]
Cellular Permeability GoodThe relatively small and lipophilic nature of the molecule should allow for passive diffusion across the cell membrane for live-cell staining.[8]
Potential Cellular Targets DNA, acidic organelles (lysosomes), lipid dropletsBenzimidazole derivatives are known to bind to the minor groove of DNA, and can also accumulate in acidic compartments or lipid-rich environments depending on their specific functional groups.[2][9]

Visualizing the Foundation: Structure and Mechanism

To appreciate the function of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, it is essential to understand its molecular architecture and the proposed mechanism of fluorescence.

Caption: Chemical structure of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol.

G cluster_esipt Proposed ESIPT Mechanism GroundState Ground State (Enol Form) ExcitedState Excited State (Enol Form) GroundState->ExcitedState Excitation (hν_ex) KetoExcitedState Excited State (Keto Tautomer) ExcitedState->KetoExcitedState Proton Transfer KetoGroundState Ground State (Keto Tautomer) KetoExcitedState->KetoGroundState Fluorescence (hν_em) KetoGroundState->GroundState Tautomerization

Caption: Proposed Excited State Intramolecular Proton Transfer (ESIPT) mechanism.

Protocols for Cellular Staining

The following protocols provide a starting point for utilizing 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol for both live and fixed cell imaging. Optimization of incubation times and dye concentration is recommended for each cell type and experimental condition.

Protocol 1: Live-Cell Staining

This protocol is designed for the real-time visualization of cellular structures in living cells.

A. Reagent Preparation

  • Stock Solution (10 mM): Dissolve the appropriate amount of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, for a compound with a molecular weight of 225.25 g/mol , dissolve 2.25 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light and moisture.

  • Staining Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in a serum-free culture medium or an appropriate buffer (e.g., Phosphate-Buffered Saline - PBS) to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, and 10 µM) to determine the optimal signal-to-noise ratio.

B. Staining Procedure

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed (37°C) serum-free medium or PBS to remove any residual serum proteins that might interfere with staining.[10]

  • Staining: Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time will vary depending on the cell type and should be determined empirically.

  • Washing: After incubation, gently aspirate the staining solution and wash the cells two to three times with pre-warmed serum-free medium or PBS to remove any unbound dye and reduce background fluorescence.[11]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets (e.g., DAPI or a custom filter set based on the determined excitation and emission maxima).

cluster_workflow_live Live-Cell Staining Workflow Start Plate cells on glass-bottom dish/coverslip Wash1 Wash with pre-warmed serum-free medium/PBS Start->Wash1 Stain Incubate with staining solution (15-60 min) Wash1->Stain Wash2 Wash to remove unbound dye Stain->Wash2 Image Image with fluorescence microscope Wash2->Image

Caption: Experimental workflow for live-cell staining.

Protocol 2: Fixed-Cell Staining

This protocol is suitable for endpoint assays where cellular structures are preserved.

A. Reagent Preparation

  • Stock Solution (10 mM): Prepare as described in Protocol 1, Section A.

  • Staining Solution (1-10 µM): Prepare as described in Protocol 1, Section A.

  • Fixation Solution (4% Paraformaldehyde in PBS): Prepare fresh or use a commercially available solution. Handle with care in a fume hood as paraformaldehyde is toxic.

  • Permeabilization Solution (0.1-0.5% Triton X-100 in PBS): This is required if the target is intracellular.

  • Blocking Solution (1-5% Bovine Serum Albumin in PBS): To reduce non-specific binding.

B. Staining Procedure

  • Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[13]

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[14]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells with 1-5% BSA in PBS for 30-60 minutes at room temperature.[13]

  • Staining: Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with clear nail polish to prevent drying.[15]

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.

cluster_workflow_fixed Fixed-Cell Staining Workflow Start Culture cells on coverslips Wash1 Wash with PBS Start->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilize with Triton X-100 (optional) Wash2->Permeabilize Block Block with BSA Permeabilize->Block Stain Incubate with staining solution Block->Stain Wash3 Wash with PBS Stain->Wash3 Mount Mount on microscope slide Wash3->Mount Image Image with fluorescence microscope Mount->Image

Caption: Experimental workflow for fixed-cell staining.

Self-Validating Systems: Ensuring Trustworthy Results

To ensure the reliability of your staining results, it is crucial to include the following controls in your experiments:

  • Unstained Control: An unstained sample of cells imaged with the same settings as the stained samples. This will help to determine the level of autofluorescence in your cells.

  • Vehicle Control: A sample of cells treated with the same concentration of DMSO (the solvent for the stock solution) as the stained samples. This will help to rule out any effects of the solvent on cell morphology or viability.

  • Positive and Negative Controls (if applicable): If you are co-staining with other known fluorescent probes, use them as positive controls to ensure your imaging system is working correctly. A negative control would be a cell line known not to express the target of a co-stain.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No or Weak Signal - Incorrect filter set used.- Dye concentration is too low.- Incubation time is too short.- Photobleaching.- Verify that the excitation and emission filters match the spectral properties of the dye.[11]- Perform a concentration titration to find the optimal concentration.[16]- Increase the incubation time.- Use an anti-fade mounting medium for fixed cells and minimize light exposure for live cells.[17]
High Background - Dye concentration is too high.- Inadequate washing.- Autofluorescence.- Reduce the dye concentration.[16]- Increase the number and duration of washing steps.[11]- Image an unstained control to assess autofluorescence. If high, consider using a different emission filter or a dye with a more red-shifted emission.
Phototoxicity (Live Cells) - High light intensity.- Prolonged exposure to excitation light.- Reduce the laser power or illumination intensity.- Decrease the exposure time and the frequency of image acquisition.[18]
Non-specific Staining - Dye aggregation.- Insufficient blocking (fixed cells).- Centrifuge the staining solution before use to remove any aggregates.- Increase the concentration and/or incubation time of the blocking solution.

Conclusion

2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol holds significant promise as a novel fluorescent probe for cellular imaging. Its inferred photophysical properties, rooted in the well-established chemistry of benzimidazole derivatives, suggest it will be a valuable tool for visualizing cellular structures and processes. The protocols provided in these application notes offer a solid foundation for researchers to begin exploring the capabilities of this fluorophore. By understanding the underlying principles and diligently applying the recommended controls and troubleshooting strategies, users can achieve high-quality, reliable, and insightful fluorescence microscopy data.

References

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Molecular Expressions. (2015, November 13). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from [Link]

  • The University of Queensland, Institute for Molecular Bioscience. (2018, April 1). Fixing and labelling cells for immunofluorescence (IF) microscopy. Retrieved from [Link]

  • Atlas Antibodies. (n.d.). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1 H -benzimidazole via zeolitic imidazolate framework-8. RSC Advances, 12(15), 9326-9332. [Link]

  • Wang, Y., et al. (2007). Spectral Properties of 2-(2 '-Hydroxyphenyl) Benzimidazole. Chinese Journal of Luminescence, 28(4), 563-567.
  • CELLINK. (2024, December 10). Cell Staining - Protocol. Retrieved from [Link]

  • Li, M., et al. (2021). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Advances, 11(19), 11467-11471. [Link]

  • MP Biomedicals. (n.d.). Bright Live-Cell Imaging DNA Dye. Retrieved from [Link]

  • Zhang, Y., et al. (2025). A Benzimidazole-based Ratiometric Fluorescent Probe for Accurate and Rapid Monitoring of Lysosomal pH in Cell Autophagy and Anticounterfeiting. Dyes and Pigments, 110967. [Link]

  • Li, M., et al. (2021). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Advances, 11(19), 11467-11471. [Link]

  • Mondal, S., & Ghosh, S. (2025). Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications. Coordination Chemistry Reviews, 505, 215168. [Link]

  • iReal Biotechnology, Inc. (n.d.). RealCyto Live/Dead Cell Dual Staining Kit (IRRG8013). Retrieved from [Link]

  • Li, M., et al. (2021). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Advances, 11(19), 11467-11471. [Link]

  • iReal Biotechnology, Inc. (n.d.). RealCyto Live/Dead Cell Dual Staining Kit (IRRG8013). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Williams, G. T., et al. (2020). A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo. Chemical Communications, 56(60), 8442-8445. [Link]

Sources

Method

High-Fidelity Ratiometric Bioimaging using 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

Application Note: AN-BIO-HPBI-05 Content Type: Technical Guide & Protocols Target Audience: Cell Biologists, Medicinal Chemists, and Imaging Specialists Executive Summary The molecule 2-(5-amino-1H-1,3-benzodiazol-2-yl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-HPBI-05

Content Type: Technical Guide & Protocols Target Audience: Cell Biologists, Medicinal Chemists, and Imaging Specialists

Executive Summary

The molecule 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (often abbreviated as 5-amino-HPBI or 5-amino-HBI ) represents a class of high-performance fluorophores governed by Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from small Stokes shifts and concentration quenching, 5-amino-HPBI exhibits a massive Stokes shift (>150 nm) and unique dual-emission properties dependent on its protonation state.

This guide details the application of 5-amino-HPBI as a ratiometric lysosomal pH probe and a reactive scaffold for detecting carbonyl stress. The 5-amino substituent acts as a critical "tuning handle," allowing for pH-dependent solvatochromism and site-specific conjugation.

Mechanism of Action: The ESIPT Advantage

To use this probe effectively, one must understand the photophysics driving its signal.

  • Ground State (Enol): In a neutral environment, the molecule exists primarily in the Enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the imidazole nitrogen (=N-).

  • Excitation & Proton Transfer: Upon UV/Blue excitation, the acidity of the phenol increases, and the basicity of the nitrogen increases. This triggers an ultrafast proton transfer (

    
     fs), forming the excited Keto tautomer.
    
  • Emission: The Keto species relaxes to the ground state by emitting a photon at a significantly longer wavelength (yellow/orange) before rapidly back-transferring the proton to regenerate the Enol form.

The 5-Amino Effect: The electron-donating amino group (-NH


) at the 5-position modulates the intramolecular charge transfer (ICT).
  • Neutral/Basic pH: Strong ESIPT

    
     Yellow Emission (~540 nm).
    
  • Acidic pH (Lysosomes): Protonation of the amine or imidazole disrupts the ESIPT or alters the ICT state

    
     Blue/Green Emission (~450 nm).
    
  • Result: A robust, ratiometric signal (

    
    ) that allows for quantitative pH mapping independent of probe concentration.
    
Diagram 1: ESIPT Photophysical Cycle

ESIPT_Cycle Enol_GS Enol (Ground State) Stable H-Bond Enol_ES Enol* (Excited) High Energy Enol_GS->Enol_ES Excitation (λex ~340-360 nm) Keto_ES Keto* (Excited) Proton Transferred Enol_ES->Keto_ES ESIPT (<100 fs) Keto_GS Keto (Ground State) Unstable Keto_ES->Keto_GS Emission (λem ~540 nm) Keto_GS->Enol_GS Back Proton Transfer

Physicochemical Properties
PropertyValue / CharacteristicNotes
Molecular Weight 225.25 g/mol Small molecule; high cell permeability.
Solubility DMSO (High), Ethanol (Moderate), Water (Low)Critical: Prepare stocks in DMSO.
Excitation Max (

)
340 – 365 nmUV/Blue excitation compatible with DAPI filters.
Emission Max (

)
~450 nm (Enol/Protonated) ~540 nm (Keto/Neutral)Environment-dependent dual emission.
Stokes Shift >150 nmMinimizes self-absorption and autofluorescence.
pKa (Amino) ~4.5 – 5.5Ideal range for lysosomal tracking.
Protocol A: Ratiometric Lysosomal pH Imaging

This protocol utilizes the 5-amino-HPBI derivative to map lysosomal pH gradients in live cells (e.g., HeLa, MCF-7).

Materials Required
  • Probe Stock: 10 mM 5-amino-HPBI in anhydrous DMSO. Store at -20°C under Argon.

  • Cell Culture Media: DMEM or RPMI (phenol red-free preferred for imaging).

  • Buffer: PBS (pH 7.4).

  • Calibration Buffers: High K+ buffers with nigericin (pH 4.0, 5.0, 6.0, 7.0, 8.0).

Step-by-Step Workflow
  • Cell Preparation:

    • Seed cells on 35mm glass-bottom confocal dishes.

    • Grow to 70-80% confluence (typically 24 hours).

  • Staining Solution Preparation:

    • Dilute the DMSO stock into pre-warmed culture media to a final concentration of 5–10 µM .

    • Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation:

    • Aspirate old media and add the staining solution.

    • Incubate for 20–30 minutes at 37°C / 5% CO

      
      .
      
  • Washing:

    • Wash cells 3x with PBS (pH 7.4) to remove extracellular probe.

    • Replace with phenol red-free imaging media.

  • Imaging (Confocal Microscopy):

    • Excitation: 405 nm laser (or 365 nm LED).

    • Channel 1 (Blue/Green): Collect emission 420–480 nm.

    • Channel 2 (Yellow/Red): Collect emission 520–580 nm.

    • Ratiometric Processing: Generate a ratio image (

      
      ). Acidic lysosomes will show distinct ratio values compared to the neutral cytosol.
      
Diagram 2: Experimental Workflow

Imaging_Workflow Stock 1. Stock Prep 10mM in DMSO Dilution 2. Dilution 5-10 µM in Media Stock->Dilution Incubation 3. Incubation 30 min @ 37°C Dilution->Incubation Wash 4. Wash Step 3x PBS (Remove Background) Incubation->Wash Imaging 5. Dual-Channel Imaging Ex: 405nm | Em: 450/540nm Wash->Imaging

Protocol B: Reactive Sensing (Advanced Application)

The 5-amino group is highly nucleophilic. This molecule can serve as a "Turn-On" or "Color-Switching" probe for reactive carbonyl species (e.g., Phosgene, Triphosgene) or Hypochlorous Acid (HOCl).

Concept: Reaction of the 5-amino group with an electrophile (e.g., COCl


) forms a urea or cyclic intermediate. This electron-withdrawing modification disrupts the ICT/ESIPT balance, causing a Blue Shift  (Yellow 

Blue).

Assay Setup (Spectroscopic):

  • Prepare 10 µM probe solution in PBS/acetonitrile (1:1 v/v).

  • Add analyte (e.g., HOCl or Triphosgene source) in increments (0–50 µM).

  • Monitor fluorescence spectra.[1][2][3][4][5][6]

    • Observation: Decrease in 540 nm peak, increase in ~420 nm peak.

    • Isosbestic Point: Should be observed if the reaction is clean (1:1 stoichiometry).

Troubleshooting & Optimization (Expert Insights)
  • Solvatochromism Warning: Benzimidazoles are sensitive to solvent polarity. A shift in emission might not always be pH-related; it could be due to the probe entering hydrophobic lipid droplets. Always perform the nigericin pH calibration control.

  • Photostability: While ESIPT dyes are generally photostable, the amino group is susceptible to photo-oxidation over long time-lapses. Use the minimum laser power required.

  • Autofluorescence: The 405 nm excitation line can excite cellular autofluorescence (NADH). Always include an unstained control slide to set the background threshold.

References
  • Li, Z. J., et al. (2021). "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism."[7] RSC Advances.

  • Mutai, T., et al. (2016). "Aggregation induced enhanced emission of 2-(2′-hydroxyphenyl)benzimidazole." Photochemical & Photobiological Sciences.

  • Kim, H. M., et al. (2008). "Two-Photon Fluorescent Probes for Acidic Vesicles in Live Cells and Tissue." Angewandte Chemie International Edition.

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.

  • Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances.

Sources

Application

Application Note: Solid-State Fluorescence of Amino-Benzimidazole Derivatives

Protocols for Synthesis, Characterization, and Mechanochromic Sensing Executive Summary Amino-benzimidazole derivatives represent a privileged scaffold in organic photonics, bridging the gap between biological sensing an...

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Synthesis, Characterization, and Mechanochromic Sensing

Executive Summary

Amino-benzimidazole derivatives represent a privileged scaffold in organic photonics, bridging the gap between biological sensing and optoelectronic materials. Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in the solid state, specific amino-benzimidazole architectures—particularly those employing Excited-State Intramolecular Proton Transfer (ESIPT) or Aggregation-Induced Emission (AIE) —exhibit intense solid-state fluorescence.

This guide provides a technical roadmap for engineering, synthesizing, and characterizing these materials. We focus on Donor-Acceptor (D-A) systems where the amino group acts as an electron donor and the benzimidazole core as an acceptor, enabling applications in mechanochromic sensors (pressure sensing) and vapochromic security inks .

Mechanistic Principles

To successfully apply these derivatives, one must understand the photophysical engine driving their emission.

2.1. Overcoming Quenching: The AIE & ESIPT Advantage

In the solid state, planar aromatic molecules typically stack via


 interactions, leading to non-radiative decay (quenching). Amino-benzimidazoles overcome this via two primary mechanisms:
  • ESIPT (Excited-State Intramolecular Proton Transfer): In derivatives like 2-(2'-aminophenyl)benzimidazole, an intramolecular hydrogen bond allows proton transfer upon excitation. This creates a keto-tautomer with a large Stokes shift, preventing self-absorption and maintaining emission in crystals [1].

  • Twisted Intramolecular Charge Transfer (TICT) / AIE: Bulky amino substituents (e.g., diphenylamine) induce a twisted conformation. This prevents tight

    
     stacking in the crystal lattice, preserving high Quantum Yield (QY) in the solid state [2].
    
2.2. Mechanochromism

These materials often exhibit Mechanochromic Luminescence (MCL) . Mechanical grinding disrupts the ordered crystalline lattice (often blue/green emission) into a disordered amorphous state (often yellow/orange emission). This process is reversible via heating or solvent fuming, making them ideal for rewritable optical memory.

Experimental Protocol: Synthesis of a D-A Amino-Benzimidazole

Target Molecule:2-(4-(Diphenylamino)phenyl)-1H-benzo[d]imidazole (TPA-BI) . Rationale: This molecule combines a strong donor (triphenylamine) with the benzimidazole acceptor, yielding high-contrast mechanochromism.

3.1. Materials
  • Reagents: o-Phenylenediamine (10 mmol), 4-(Diphenylamino)benzaldehyde (10 mmol), Sodium metabisulfite (

    
    , 10 mmol).
    
  • Solvent: DMF (Dimethylformamide) or Ethanol.

  • Catalyst: None required for oxidative condensation with metabisulfite.

3.2. Step-by-Step Synthesis
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.08 g of o-phenylenediamine (10 mmol) and 2.73 g of 4-(diphenylamino)benzaldehyde (10 mmol) in 30 mL of DMF.

  • Oxidant Addition: Add 1.90 g of

    
     (10 mmol) to the mixture.
    
  • Reflux: Heat the mixture to 120°C with magnetic stirring for 4–6 hours . Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form immediately.

  • Filtration & Washing: Filter the solid using a Büchner funnel. Wash copiously with water to remove unreacted diamine and inorganic salts. Wash twice with cold ethanol (10 mL) to remove trace aldehyde.

  • Purification: Recrystallize from hot Ethanol/DMF (9:1) or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>99%) is required for optical measurements.

  • Drying: Dry under vacuum at 60°C for 12 hours.

Characterization Workflow: Solid-State Photophysics

Accurate characterization of solid-state fluorescence requires specific protocols distinct from solution-phase methods.

4.1. Visualization of Workflow

G Sample Solid Sample (Powder/Crystal) XRD PXRD Analysis (Crystallinity Check) Sample->XRD Step 1 PL Steady-State PL (Emission Spectrum) Sample->PL Step 2 Mechano Mechanochromism Test Sample->Mechano Application QY Absolute QY (Integrating Sphere) PL->QY Step 3 TCSPC Lifetime Decay (TCSPC) PL->TCSPC Step 4 Mechano->XRD Verify Phase Change

Figure 1: Integrated workflow for characterizing solid-state fluorescent materials.

4.2. Protocol for Absolute Quantum Yield (QY)

Note: Relative QY methods (using a reference dye) are inaccurate for scattering solids. An Integrating Sphere is mandatory.

  • Blank Calibration: Place an empty quartz powder holder (or Teflon block) into the integrating sphere. Record the excitation scatter profile.

  • Sample Measurement: Load the TPA-BI powder into the holder. Ensure a uniform, flat surface.

  • Excitation: Excite at the absorption maximum (typically 350–380 nm for benzimidazoles).

  • Calculation:

    
    
    Where 
    
    
    
    is photons emitted and
    
    
    is photons absorbed.[1]
4.3. Mechanochromism Testing
  • Pristine State: Measure PL spectrum of the as-synthesized crystal (State A).

  • Grinding: Place 50 mg of sample in an agate mortar. Grind vigorously for 2 minutes.

  • Amorphous State: Measure PL spectrum of the ground powder (State B). Expect a red-shift (e.g., Blue

    
     Green).
    
  • Reversibility:

    • Thermal: Heat the ground powder at 150°C for 5 minutes.

    • Fuming: Expose to DCM vapor for 30 seconds.

    • Measure PL to confirm return to State A.

Data Summary & Performance Metrics

Typical performance metrics for Amino-Benzimidazole derivatives in solid state:

ParameterCrystalline State (Ordered)Amorphous State (Ground)Method of Verification
Emission Color Blue / Deep BlueGreen / YellowVisual / PL Spectroscopy
Peak Wavelength (

)
420 – 450 nm490 – 530 nmSpectrofluorometer
Quantum Yield (

)
High (40 – 80%)Moderate (10 – 40%)Integrating Sphere
Lifetime (

)
Mono-exponential (ns)Multi-exponentialTCSPC
XRD Pattern Sharp, intense peaksBroad, diffuse halosPowder X-Ray Diffraction
Application: Vapochromic Acid Sensing

Amino-benzimidazoles are excellent sensors for acidic vapors (HCl, TFA) due to protonation of the imidazole ring or the amino group.

Protocol:

  • Film Preparation: Spin-coat a 1 mM solution of TPA-BI (in THF) onto a quartz substrate (1500 rpm, 30s).

  • Exposure: Place the film in a sealed chamber with a vial of concentrated HCl (fuming) for 10 seconds.

  • Observation: Fluorescence quenching or color change (typically red-shift due to Intramolecular Charge Transfer enhancement upon protonation) occurs immediately.

  • Recovery: Expose to

    
     vapor or air-dry to recover the original emission.
    
References
  • RSC Advances , "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism", 2021.

  • Dalton Transactions , "Facile preparation, mechanochromic luminescence... of tetra(1H-benzo[d]imidazol-2-yl)ethene Zn(ii) complexes", 2016.

  • Materials Advances , "Two types of two-step mechanochromic luminescence of phenanthroimidazolylbenzothiadiazoles", 2020.

  • Chemical Communications , "Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked 'suit'", 2018.

  • Bentham Science , "Novel Fluorescent Benzimidazoles: Synthesis, Characterization...", 2019.

Sources

Method

pH sensing capabilities of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

Application Note: Ratiometric pH Sensing Capabilities of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol Executive Summary This technical guide details the application of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (also referre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ratiometric pH Sensing Capabilities of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

Executive Summary

This technical guide details the application of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (also referred to as 5-Amino-HPBI or Probe P1 ) as a ratiometric fluorescent pH sensor. While recently popularized for the specific detection of phosgene via chemical reaction, this fluorophore possesses intrinsic, reversible pH-sensing capabilities driven by the modulation of Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT).

Key Capabilities:

  • Dual-Emission Ratiometric Sensing: Distinct emission channels for acidic (Blue, ~410–450 nm) and neutral/basic (Yellow/Green, ~540 nm) environments.

  • Organelle Targeting: The benzimidazole core facilitates lysosomal accumulation, making it suitable for monitoring acidic organelles (pH 4.5–5.5).

  • Mechanism: pH-dependent protonation of the 5-amino group switches the ICT process on/off, modulating the ESIPT keto-tautomer emission.

Mechanistic Principles

The sensing mechanism relies on the interplay between ESIPT and ICT.

  • Neutral/Basic State (pH > 6.0):

    • The molecule exists in a neutral form. Upon excitation, the phenolic proton transfers to the imidazole nitrogen (ESIPT), forming a keto-tautomer .

    • Simultaneously, the electron-donating 5-amino group (–NH₂) induces an ICT effect, red-shifting the keto emission to ~540 nm (Yellow) .

  • Acidic State (pH < 5.0):

    • Protonation of the 5-amino group (–NH₂ → –NH₃⁺) abolishes its electron-donating capacity, quenching the ICT effect.

    • The emission blue-shifts back to the intrinsic benzimidazole emission or the enol-form emission, typically centered around 410–450 nm (Blue) .

    • Note: Further acidification (pH < 3) may protonate the imidazole ring, leading to a cationic species with distinct blue fluorescence.

Pathway Visualization

pH_Sensing_Mechanism cluster_acid Acidic Environment (pH < 5.0) cluster_neutral Neutral/Basic Environment (pH > 6.0) Acidic_Form Protonated Form (-NH3+) ICT OFF Blue_Emission Blue Emission (~412 nm) Acidic_Form->Blue_Emission Excitation (hv) No ICT Neutral_Form Neutral Form (-NH2) ICT ON Acidic_Form->Neutral_Form - H+ (Deprotonation) Neutral_Form->Acidic_Form + H+ (Protonation) ESIPT_State Excited State (Keto Tautomer) Neutral_Form->ESIPT_State Excitation (hv) ESIPT Process Yellow_Emission Yellow Emission (~540 nm) ESIPT_State->Yellow_Emission Radiative Decay (ICT Enhanced)

Caption: Figure 1. pH-dependent switching mechanism of 5-Amino-HPBI. Protonation of the amino group modulates the ICT state, resulting in a ratiometric fluorescence shift.

Experimental Protocols

Materials Preparation
ReagentSpecificationStorage
5-Amino-HPBI Purity ≥ 98% (HPLC)-20°C, Dark, Desiccated
DMSO Anhydrous, Cell Culture GradeRT, Desiccated
Citrate-Phosphate Buffer 0.1 M, pH range 3.0 – 8.04°C
Nigericin 10 µM (Ionophore for calibration)-20°C

Stock Solution Protocol:

  • Dissolve 2.25 mg of 5-Amino-HPBI (MW: ~225.25 g/mol ) in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex until fully dissolved. Sonicate for 5 mins if necessary.

  • Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Spectroscopic pH Titration (In Vitro)

Objective: Determine the pKa and generate a ratiometric calibration curve.

  • Buffer Preparation: Prepare a series of 0.1 M Citrate-Phosphate buffers ranging from pH 3.0 to 8.0 in 0.5 pH unit increments. Verify pH using a calibrated glass electrode.

  • Sample Preparation:

    • Add 10 µL of 10 mM Stock Solution to 990 µL of each buffer (Final Probe Concentration: 100 µM ). Note: For sensitive fluorometers, 10 µM final concentration is sufficient.

    • Incubate at room temperature for 5 minutes.

  • Measurement:

    • Excitation: 360 nm (Isosbestic point approximation or optimized excitation).

    • Emission Scan: 380 nm to 650 nm.

    • Slit Widths: 5 nm / 5 nm.

  • Data Analysis:

    • Record intensity at 412 nm (I_blue) and 540 nm (I_yellow) .

    • Calculate Ratio (R) = I_yellow / I_blue.

    • Plot R vs. pH and fit to the Henderson-Hasselbalch equation to determine pKa.

Live Cell Imaging Protocol

Objective: Monitor lysosomal pH or cytosolic pH changes.

  • Cell Culture: Seed HeLa or RAW 264.7 cells on confocal dishes. Allow to adhere overnight.

  • Staining:

    • Dilute stock to 5–10 µM in serum-free medium (DMEM or Opti-MEM).

    • Incubate cells for 20–30 minutes at 37°C, 5% CO₂.

    • Wash 3x with PBS to remove excess probe.

  • Imaging (Confocal Microscopy):

    • Excitation: 405 nm laser (or 375 nm).

    • Channel 1 (Acidic/Blue): Collection 410–460 nm.

    • Channel 2 (Neutral/Yellow): Collection 520–580 nm.

  • In Situ Calibration (Intracellular):

    • After imaging, replace medium with High-K+ buffers (pH 4.0–7.5) containing 10 µM Nigericin .

    • Incubate 10 mins to equilibrate intracellular pH (pH_i) with extracellular pH (pH_e).

    • Image and construct a calibration curve (Ratio vs. pH) specific to the cellular environment.

Expected Results & Data Interpretation

The following table summarizes the spectral characteristics of 5-Amino-HPBI under different pH conditions.

ParameterAcidic (pH < 4.5)Neutral/Basic (pH > 6.5)
Dominant Species Protonated (-NH₃⁺)Neutral (-NH₂)
ESIPT Status Modulated / Cationic EmissionActive (Keto Tautomer)
ICT Status OFF ON
Emission Max ~412 nm (Blue)~540 nm (Yellow)
Visual Color BlueYellow/Green
Ratio (I_540/I_412) Low (< 0.[1][2]5)High (> 2.0)

Troubleshooting Guide:

  • No Fluorescence: Check stock solubility. If precipitation occurs in buffer, add 0.1% Pluronic F-127.

  • Lack of Yellow Emission: Ensure pH is not too acidic. If the probe is trapped in highly acidic lysosomes (pH < 4.5), the signal may be predominantly blue.

  • Photobleaching: 5-Amino-HPBI is generally photostable, but minimize laser power (< 2%) during time-lapse imaging.

References

  • Li, Z. J., et al. (2021). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism.[2][3][4][5]RSC Advances , 11, 10835-10840. (Source of synthesis and spectral data for P1/5-amino-HPBI).

  • Mutai, T., et al. (2012). Excited-state intramolecular proton transfer and charge transfer in 2-(2′-hydroxyphenyl)benzimidazole crystals.Physical Chemistry Chemical Physics , 14, 16222-16228. (Foundational mechanism of HPBI ESIPT).

  • Odella, E., et al. (2024). Excited-State Intramolecular Proton Transfer in 2-(2-Hydroxyphenyl)benzimidazole.The Journal of Physical Chemistry Letters , 15(43), 10835-10841. (Recent updates on HPBI photophysics).

  • Poderoso, T., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted... benzimidazoles as Novel pH-Sensing Materials.[6]Chemosensors , 10(1), 21. (Validation of amino-benzimidazoles as pH sensors).

Sources

Application

Application Note: Anion Detection via 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol Architectures

This Application Note is designed for researchers and drug development professionals focusing on supramolecular chemistry and photometric sensing. It details the protocols for utilizing 2-(5-amino-1H-1,3-benzodiazol-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on supramolecular chemistry and photometric sensing. It details the protocols for utilizing 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (hereafter referred to as 5-NH₂-HPBI ) and its metal ensembles for the high-sensitivity detection of anions (e.g., F⁻, CN⁻, AcO⁻, H₂PO₄⁻).

Introduction & Mechanistic Principles[1]

The detection of biologically and environmentally significant anions (Fluoride, Cyanide, Acetate) requires sensors with high selectivity and distinct signal transduction. The ligand 5-NH₂-HPBI represents a "privileged scaffold" for this purpose due to its dual-mode photophysics:

  • ESIPT (Excited-State Intramolecular Proton Transfer): The core 2-(2'-hydroxyphenyl)benzimidazole (HPBI) structure possesses an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the imidazole nitrogen (=N-). Upon photoexcitation, a rapid proton transfer occurs, generating a keto-tautomer species with a large Stokes shift (typically >100 nm) and yellow/orange emission.

  • ICT (Intramolecular Charge Transfer): The introduction of the electron-donating amino group (-NH₂) at the 5-position creates a "push-pull" electronic system. This enhances the molar extinction coefficient and sensitivity to polarity changes, distinct from the unsubstituted parent molecule.

Sensing Modalities

This guide covers two distinct detection protocols:

  • Method A: Supramolecular H-Bonding (Turn-Off/Ratiometric): Direct interaction where basic anions (F⁻, AcO⁻) deprotonate the phenol or disrupt the H-bond, inhibiting ESIPT.

  • Method B: Metal-Displacement Assay (Turn-On): Utilizing a pre-formed [Zn(5-NH₂-HPBI)]⁺ non-fluorescent complex. High-affinity anions (e.g., Phosphate, CN⁻) sequester the metal, releasing the free fluorescent ligand.

Chemical Synthesis & Preparation[1][2][3][4][5][6][7][8]

Before sensing, the high-purity ligand must be synthesized or validated.

Synthesis of 5-NH₂-HPBI[9]
  • Precursors: 4-nitro-1,2-phenylenediamine and Salicylic acid (or Salicylaldehyde).

  • Reaction Type: Condensation followed by Reduction.

Step-by-Step Protocol:

  • Condensation: Reflux 4-nitro-1,2-phenylenediamine (10 mmol) with Salicylic acid (10 mmol) in Polyphosphoric acid (PPA) at 180°C for 4 hours.

  • Precipitation: Pour the reaction mixture into ice-cold water. Neutralize with Na₂CO₃ to precipitate the nitro-intermediate (5-nitro-HPBI). Filter and wash with water.

  • Reduction: Dissolve the nitro-intermediate in Ethanol. Add Hydrazine hydrate (excess) and Pd/C (10% w/w) catalyst. Reflux for 4 hours.

  • Purification: Filter hot to remove Pd/C. Cool the filtrate to crystallize 5-NH₂-HPBI . Recrystallize from Ethanol/Water.

    • Validation: 1H NMR (DMSO-d6) should show the characteristic phenolic -OH signal at ~11-13 ppm (broad) and the -NH₂ signal at ~5.0 ppm.

Protocol A: Supramolecular Anion Sensing (F⁻, AcO⁻, CN⁻)

This method relies on the anion's basicity to disrupt the intramolecular hydrogen bond required for ESIPT.

Reagents & Stock Solutions
  • Ligand Stock: 1.0 mM 5-NH₂-HPBI in HPLC-grade DMSO or Acetonitrile (CH₃CN).

  • Anion Stocks: 10.0 mM solutions of Tetrabutylammonium (TBA) salts of anions (TBA-F, TBA-OAc, TBA-CN, TBA-Cl, etc.) in the same solvent. Note: Use TBA salts to ensure solubility in organic media.

Titration Workflow
  • Baseline Scan: Add 2.0 mL of Ligand Stock (diluted to 10-50 µM working concentration) to a quartz cuvette. Record UV-Vis (250–500 nm) and Fluorescence emission (excitation @ ~340 nm).

    • Expected Signal: Dual emission or strong Stokes-shifted band (~540 nm, Yellow).

  • Titration: Aliquot Anion Stock (0.1 – 2.0 equivalents) stepwise into the cuvette. Mix for 30 seconds after each addition.

  • Observation:

    • F⁻ / AcO⁻ / CN⁻: Expect a decrease in the ESIPT band (540 nm) and an emergence/increase of a blue-shifted band (~420 nm) or total quenching, depending on solvent polarity.

    • Cl⁻ / Br⁻ / NO₃⁻: Minimal spectral change (Negative Control).

Data Analysis (Graphviz Visualization)

AnionSensingMechanism Ligand 5-NH₂-HPBI (Enol) (Intramolecular H-Bond) ESIPT ESIPT Process (Keto Tautomer) Ligand->ESIPT hv Excitation Complex Anion-Ligand Complex (Intermolecular H-Bond or Deprotonation) Ligand->Complex + Anion (Disrupts H-Bond) Emission Yellow Emission (~540 nm) ESIPT->Emission Radiative Decay Anion Anion (F⁻, AcO⁻) BlueEm Blue Emission/Quenching (ESIPT OFF) Complex->BlueEm hv Excitation

Figure 1: Mechanistic pathway of anion detection. Binding disrupts the ESIPT cycle, shifting emission from yellow to blue/colorless.

Protocol B: Metal-Displacement Assay (Phosphate/CN⁻ Detection)

This "Indicator Displacement Assay" (IDA) uses a metal complex to mask the fluorescence, which is restored upon anion binding.

Complex Formation
  • Preparation: Mix 5-NH₂-HPBI (10 µM) with Zn(ClO₄)₂ or Cu(ClO₄)₂ (10 µM) in Acetonitrile/HEPES buffer (1:1 v/v, pH 7.4).

  • Verification: The fluorescence of the free ligand should be significantly quenched (Turn-Off) due to the Paramagnetic effect (Cu²⁺) or Chelation-Enhanced Quenching/ICT alteration (Zn²⁺). This is the "Sensor State."[1]

Anion Competition
  • Titration: Add aliquots of the target anion (e.g., Sodium Pyrophosphate PPi, or Cyanide) to the [Metal-Ligand] complex solution.

  • Readout: Monitor the recovery of the ligand's intrinsic fluorescence (Turn-On).

    • Mechanism:[2][1][3][4] Anion affinity for Metal > Ligand affinity for Metal.

    • [M-L] (Non-fluorescent) + Anion -> [M-Anion] + L (Fluorescent)

Selectivity Profiling

Perform the assay with interfering anions (Cl⁻, SO₄²⁻, CO₃²⁻). Calculate the Selectivity Coefficient (


) using the relative fluorescence enhancement factors.

Quantitative Data Analysis

To ensure scientific rigor, calculate the Limit of Detection (LOD) and Binding Constant (K) .

LOD Calculation

Perform the titration at low concentrations. Plot Fluorescence Intensity (


) vs. Anion Concentration (

).

  • 
    : Standard deviation of the blank (ligand only) response.
    
  • 
    : Slope of the linear region of the titration curve.
    
Binding Constant (Benesi-Hildebrand)

For 1:1 stoichiometry, use the Benesi-Hildebrand plot:



  • Plot

    
     vs 
    
    
    
    .
  • 
    .
    

Troubleshooting & Critical Parameters

ParameterPotential IssueCorrective Action
Solvent Water Content Quenching of ESIPT; H-bond competition.Use anhydrous DMSO/MeCN for Protocol A. For Protocol B (aqueous), ensure pH is buffered strictly.
Stoichiometry Unclear isosbestic points.Verify 1:1 vs 1:2 binding using a Job's Plot (Method of Continuous Variations).
Interference False positives from pH changes.Run a control titration with NaOH/HCl to distinguish deprotonation effects from specific anion binding.
Oxidation Amino group oxidation.Store 5-NH₂-HPBI solids under inert gas (N₂/Ar) and away from light.

Experimental Workflow Diagram

Workflow Start Start: 5-NH₂-HPBI Solid Stock Prepare Stock Solution (1 mM in DMSO) Start->Stock Branch Select Mode Stock->Branch ModeA Mode A: Direct Sensing (F⁻, AcO⁻) Branch->ModeA ModeB Mode B: Metal Displacement (CN⁻, PPi) Branch->ModeB ExpA Titrate Anion into Ligand Monitor ESIPT Quenching ModeA->ExpA ExpB1 Add Zn²⁺/Cu²⁺ (Quench Fluorescence) ModeB->ExpB1 Analysis Data Analysis (LOD, Job's Plot, K_assoc) ExpA->Analysis ExpB2 Titrate Anion (Restore Fluorescence) ExpB1->ExpB2 ExpB2->Analysis

Figure 2: Operational workflow for selecting between direct supramolecular sensing and metal-displacement assays.

References

  • Li, Z. J., et al. (2021). "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism."[1][5] RSC Advances, 11, 10835-10840. Link

    • Significance: Establishes the synthesis and ESIPT baseline of the 5-amino deriv
  • Kaur, P., et al. (2017). "A Novel 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol Derived Fluorescent Sensor for Determination of CN– Ion." ResearchGate/Journal of Fluorescence. Link

    • Significance: Validates the benzimidazole-phenol scaffold for Cyanide (anion) detection.
  • Hu, J., et al. (2009). "Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions."[6] Journal of Organic Chemistry. Link

    • Significance: Provides the mechanistic basis for anion-induced fluorescence quenching/enhancement in benzimidazoles.[6]

  • Bhosle, A. A., et al. (2024). "An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions." New Journal of Chemistry. Link

    • Significance: Demonstrates Fluoride detection via H-bond perturb

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

The following technical guide serves as a specialized support center for researchers working with 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol . This compound, a benzimidazole derivative featuring both a phenolic hydroxyl a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol . This compound, a benzimidazole derivative featuring both a phenolic hydroxyl and an amino group, presents classic solubility challenges due to its rigid, planar aromatic structure and potential for strong intermolecular


 stacking.

Case ID: SOL-BZ-5AM-PH Status: Active Support Assigned Specialist: Senior Application Scientist

Molecular Profile & Solubility Challenges

Before attempting solubilization, you must understand the ionization profile of your molecule. This compound is amphoteric with three distinct pKa zones that dictate its solubility behavior.

Functional GroupNatureApprox.[1][2][3][4] pKaSolubility Behavior
Benzimidazole N3 Basic~5.5Soluble at pH < 5 (Cationic)
Aniline (5-NH2) Weakly Basic~3.5 - 4.0Soluble at pH < 3 (Dicationic)
Phenol (2-OH) Acidic~9.2 - 9.5Soluble at pH > 10 (Anionic)

The Trap: At physiological pH (7.4), the molecule exists largely in its neutral, hydrophobic state, leading to precipitation.

Decision Matrix: Selecting Your Method

Use the following logic flow to determine the best solubilization strategy based on your downstream application.

SolubilityDecision Start Start: Define Application Q1 Is pH < 4 acceptable? Start->Q1 Method1 Method A: Salt Formation (HCl / Mesylate) Q1->Method1 Yes Q2 Is organic solvent allowed? Q1->Q2 No Method2 Method B: Cosolvent System (DMSO / PEG400) Q2->Method2 Yes (>5% v/v) Q3 Strictly aqueous / Neutral pH? Q2->Q3 No Method3 Method C: Host-Guest Complex (HP-β-Cyclodextrin) Q3->Method3 Yes

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Technical Protocols

Method A: Salt Formation (High Stability)

Best for: Stock solutions, acidic media assays. Mechanism: Protonation of the benzimidazole and amino nitrogens disrupts crystal lattice energy.

Protocol: Preparation of the Dihydrochloride Salt

  • Dissolution: Dissolve 100 mg of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol in a minimum volume of warm methanol/ethanol (approx. 5-10 mL).

  • Acidification: Slowly add 2.5 equivalents of 4M HCl in dioxane or concentrated aqueous HCl dropwise while stirring.

    • Note: The solution may initially clear, then precipitate as the salt forms.

  • Precipitation: If no precipitate forms, add cold diethyl ether (anti-solvent) until the solution becomes turbid.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

  • Reconstitution: The resulting salt should be readily soluble in water up to 10-20 mM.

Method B: Cyclodextrin Complexation (Biocompatible)

Best for: Cell culture, animal studies, neutral pH. Mechanism: Encapsulation of the hydrophobic aromatic core into the torus of Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Protocol: The "Kneading" Method

  • Ratio: Prepare a 1:2 molar ratio of drug to HP-

    
    -CD.
    
  • Paste Formation: In a mortar, add the HP-

    
    -CD and a small amount of 50% ethanol/water to form a paste.
    
  • Incorporation: Slowly add the drug powder to the paste while grinding vigorously for 30-45 minutes.

    • Critical Step: The mechanical energy drives the inclusion complex formation.

  • Drying: Dry the paste at 45°C overnight.

  • Usage: Reconstitute the resulting powder in water or saline.

Method C: Cosolvent Systems (Rapid Screening)

Best for: High-throughput screening (HTS), in vitro enzymatic assays.

Recommended "Golden Triangle" Formulation:

Component Percentage (v/v) Function
DMSO 5% Primary solvent for the aromatic core.
PEG 400 40% Interfacial tension reducer / stabilizer.

| Water/Buffer | 55% | Bulk solvent. |

Warning: Always add the water last and slowly to prevent "crashing out" (rapid precipitation).

Troubleshooting & FAQs

Q: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). Why? A: This is the "Isoelectric Crash." Your DMSO stock contains the neutral molecule. When you hit the aqueous buffer at pH 7.4, the molecule remains uncharged and hydrophobic.

  • Fix: Switch to Method B (Cyclodextrin) . The CD ring shields the hydrophobic core during dilution. Alternatively, lower the pH of your buffer to < 5 if your assay permits.

Q: I see fluorescence in ethanol, but it disappears in water. Is the compound degrading? A: Likely not. This is often due to Aggregation-Caused Quenching (ACQ) . In water, the planar molecules stack like plates (pi-stacking), which quenches fluorescence.

  • Fix: Add a surfactant like Tween-80 (0.1%) or use the Cyclodextrin method. Encapsulation prevents stacking and often restores fluorescence [1].

Q: Can I use the phenolate form (dissolving in NaOH)? A: While soluble, the phenolate anion (pH > 10) is electron-rich and highly susceptible to oxidative degradation (turning brown/black over time).

  • Fix: If you must use high pH, add an antioxidant like sodium ascorbate or sulfite to the buffer and use fresh solutions.

Q: What is the exact pKa of the amino group? A: While the phenol pKa is ~9.2 [2], the 5-amino group on a benzimidazole scaffold typically has a pKa between 3.5 and 4.5. The benzimidazole ring nitrogen (N3) has a pKa around 5.5. This means you need a pH below 3.0 to fully protonate both nitrogen centers for maximum solubility [3].

References

  • Solubilization and Dissolution Enhancement of Benzimidazole Anthelmintic Drugs by Cyclodextrin Complexation. Yakhak Hoeji, 1993. 5

  • 2-(2-Hydroxyphenyl)-1H-benzimidazole Properties. ChemicalBook, 2026.[6] 6

  • Prodrugs of thiabendazole with increased water-solubility. PubMed, 1999. 7

  • Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO, 2011. 8

Sources

Optimization

Technical Support Center: Photostability Protocols for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

Executive Summary & Core Mechanism You are likely working with 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol , a derivative of the classic ESIPT (Excited-State Intramolecular Proton Transfer) dye, HPBI. Throughout this guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

You are likely working with 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol , a derivative of the classic ESIPT (Excited-State Intramolecular Proton Transfer) dye, HPBI. Throughout this guide, we will refer to this molecule as Amino-HPBI .

The Problem: Unlike standard fluorophores (e.g., Fluorescein, Rhodamine), Amino-HPBI relies on a rapid enol-keto tautomerization cycle for fluorescence. Its instability is rarely due to simple bond cleavage but rather disruption of the proton transfer cycle or oxidative attack on the amino substituent .

The Solution: Stabilization requires a tripartite approach:

  • Solvent Engineering: Excluding protic solvents that disrupt the intramolecular hydrogen bond.

  • Redox Buffering: Using specific scavenger systems (Trolox/Ascorbate) to protect the electron-rich amino group.

  • Matrix Rigidification: Encapsulation to prevent non-radiative decay.

Diagnostic Workflow: Is it Bleaching or Quenching?

Before adding stabilizers, you must diagnose the root cause of signal loss. Use this logic flow to determine if you are facing photochemical destruction (Bleaching) or environmental suppression (Quenching).

DiagnosticTree Start Signal Loss Observed CheckRev Check Reversibility: Stop excitation for 5 mins, then re-expose. Start->CheckRev ResultRev Signal Recovers? CheckRev->ResultRev YesRev Reversible Blinking/Quenching ResultRev->YesRev Yes NoRev Irreversible Photobleaching ResultRev->NoRev No SolventCheck Check Solvent: Is it Protic (MeOH, H2O)? YesRev->SolventCheck OxidationCheck Check Atmosphere: Is Oxygen present? NoRev->OxidationCheck ActionSolvent Action: Switch to Aprotic (DCM, MeCN, Toluene) SolventCheck->ActionSolvent Yes (H-Bond Disruption) ActionOx Action: Deoxygenate & Add Trolox/DABCO OxidationCheck->ActionOx Yes (ROS Attack)

Figure 1: Diagnostic decision tree to distinguish between ESIPT quenching and oxidative photobleaching.

Critical Mechanism: The ESIPT Vulnerability

To stabilize Amino-HPBI, you must understand the molecular battleground. The fluorescence arises from the Enol form absorbing light, transferring a proton to become the Keto* species, emitting a photon, and tunneling back.

The Failure Points:

  • H-Bond Disruption: In polar protic solvents (Methanol, Water), the solvent forms intermolecular hydrogen bonds with the phenol/imidazole, breaking the intramolecular bond required for ESIPT. This kills fluorescence or causes a blue shift.

  • Amino-Oxidation: The 5-amino group is an electron donor. Upon excitation, it facilitates Intersystem Crossing (ISC) to a Triplet State (

    
    ). This long-lived triplet state reacts with molecular oxygen (
    
    
    
    ) to generate Singlet Oxygen (
    
    
    ), which oxidizes the amino group, permanently destroying the fluorophore.

ESIPT_Mechanism Enol Enol (Ground) EnolStar Enol* (Excited) Enol->EnolStar Excitation (UV) KetoStar Keto* (Emissive) EnolStar->KetoStar ESIPT (Fast) Keto Keto (Ground) KetoStar->Keto Fluorescence (Large Stokes Shift) Triplet Triplet State (T1) KetoStar->Triplet ISC (Promoted by -NH2) Keto->Enol Back-Tunneling Bleached Oxidized Product (Non-Fluorescent) Triplet->Bleached + O2 (ROS)

Figure 2: The ESIPT cycle (Green) vs. the Oxidative Bleaching pathway (Red) mediated by the amino group.

Protocol Module: Chemical Stabilization

If your diagnostic confirms oxidative photobleaching (irreversible loss), use the following "Antifade Cocktail." The amino group requires a specific redox system (Trolox) rather than just simple scavengers.

Recommended Antifade Formulation (For Solution/Mounting)
ComponentConcentrationFunctionMechanism Note
Trolox 1–2 mMROS ScavengerAnalog of Vitamin E; repairs oxidized radical cations formed at the amino group.
Trolox Quinone 1–2 mMTriplet QuencherWorks synergistically with Trolox to quench the triplet state without electron transfer.
DABCO 2.5% (w/v)General Antioxidant1,4-diazobicyclo[2.2.2]octane. Stabilizes without altering pH significantly.
Solvent Base Glycerol (90%)Viscosity AgentHigh viscosity slows oxygen diffusion.
Buffer TRIS (pH 8.0)pH ControlCritical: Acidic pH protonates the imidazole ring, killing ESIPT. Keep pH > 7.4.
Step-by-Step Preparation:
  • Stock A: Dissolve Trolox in Methanol (highly concentrated stock) to ensure solubility, then dilute into the final buffer. Note: Minimize methanol volume to <5% of total.

  • Stock B: Dissolve DABCO in PBS or TRIS buffer (pH 8.0).

  • Mixing: Mix Stock A and B into Glycerol.

  • Deoxygenation: Bubble Nitrogen or Argon through the solution for 10 minutes before adding the Amino-HPBI dye.

Warning: Do not use p-phenylenediamine (PPD) with Amino-HPBI. PPD can react with benzimidazoles under irradiation, causing background fluorescence.

Protocol Module: Solvent & Matrix Engineering

If your diagnostic confirms solvent quenching (reversible signal loss or blue shift), you must alter the dye's environment.

A. Solvent Selection Guide

Amino-HPBI requires an Aprotic environment to maintain the intramolecular hydrogen bond.

  • Best Solvents (High Stability): Toluene, Cyclohexane, Dichloromethane (DCM), Acetonitrile (MeCN).

  • Acceptable (with reduced yield): DMSO, DMF (Polar aprotic).

  • Avoid (Quenchers): Water, Methanol, Ethanol, Acetic Acid.

B. Solid-State Encapsulation (ZIF-8 Protocol)

For maximum stability in devices or solid-state applications, encapsulate the dye in a Zeolitic Imidazolate Framework (ZIF-8). This "locks" the molecule in the emissive conformation and shields it from oxygen.

Protocol:

  • Prepare Zinc Solution: Dissolve

    
     (0.25 g) in Methanol (10 mL).
    
  • Prepare Ligand/Dye Solution: Dissolve 2-methylimidazole (0.5 g) and Amino-HPBI (5 mg) in Methanol (10 mL).

  • Reaction: Pour the Zinc solution into the Ligand/Dye solution. Stir for 10 minutes.

  • Aging: Let stand for 24 hours at room temperature. The solution will turn cloudy as nanocrystals form.

  • Harvest: Centrifuge (8000 rpm, 10 min), wash with methanol, and dry.

  • Result: The resulting powder is highly fluorescent and resistant to photobleaching due to the rigid cage effect.

Frequently Asked Questions (FAQs)

Q1: My emission spectrum shifted from 450nm (Blue) to 380nm (UV/Deep Blue). Is this bleaching? A: This is likely not bleaching , but a disruption of the ESIPT cycle. You are seeing the "Enol" emission rather than the "Keto" emission. This happens if the solvent is too polar (breaking the H-bond) or if the sample has been acidified (protonating the imidazole nitrogen). Check your pH and solvent polarity.

Q2: Can I use commercial mounting media like ProLong Gold? A: Yes, but with a caveat. Commercial hard-set mountants (like ProLong Glass/Diamond) are excellent for oxygen scavenging. However, ensure they are cured fully (24 hours) to remove residual solvent that might interfere with the ESIPT mechanism.

Q3: The amino group makes the molecule pH sensitive. What is the safe range? A: Maintain pH between 7.4 and 9.0 .

  • pH < 6: Protonation of the imidazole nitrogen (

    
    ) destroys the H-bond acceptor site. ESIPT stops; fluorescence is quenched or blue-shifted.
    
  • pH > 10: Deprotonation of the phenol (

    
    ) can occur, which may actually enhance fluorescence but shifts the spectrum significantly.
    

Q4: Is this dye compatible with Two-Photon Microscopy? A: Yes. Benzimidazole derivatives often have excellent two-photon absorption cross-sections.[1] However, the high photon flux increases the probability of triplet state formation. The Trolox/Ascorbate additive protocol (Section 4) is mandatory for Two-Photon experiments to prevent rapid bleaching.

References

  • ESIPT Mechanism & Solvent Effects

    • Investigation of a Series of 2-(2′-Hydroxyaryl)
    • Source:

  • Amino-Benzimidazole Probes & Synthesis

    • An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene...[2]

    • Source: [2]

  • Encapsulation Strategies (ZIF-8)

    • Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)
    • Source:

  • Antifade Mechanisms (Trolox/ROS)

    • Antifade Reagents | Fluorescence Imaging[3][4][5][6]

    • Source:

  • Photostability of Benzothiazole/Benzimidazole Systems

    • Photophysical Properties and Photostability of Novel Benzothiazole-Based D-π-A-π-D Systems
    • Source:

Sources

Troubleshooting

solvent selection for maximal fluorescence of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

Article ID: TS-FL-5AHBP-001 Product: 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (5-Amino-HBP) Topic: Solvent Selection & Spectral Optimization Audience: Analytical Chemists, Photophysicists, Drug Discovery Groups Core Mec...

Author: BenchChem Technical Support Team. Date: February 2026

Article ID: TS-FL-5AHBP-001 Product: 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (5-Amino-HBP) Topic: Solvent Selection & Spectral Optimization Audience: Analytical Chemists, Photophysicists, Drug Discovery Groups

Core Mechanism & Solvent Logic

To maximize the fluorescence of 5-Amino-HBP, one must understand the competition between Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) .[1]

  • The Mechanism: Upon excitation (approx. 340–360 nm), the phenolic proton transfers to the imidazole nitrogen. This transforms the molecule from the Enol form to the Keto tautomer in the excited state.[2] The Keto species emits at a significantly longer wavelength (large Stokes shift, typically >150 nm), appearing yellow-green (~540 nm).

  • The Amino Effect: The 5-amino group acts as an electron donor, introducing ICT character. This red-shifts the emission compared to the unsubstituted parent molecule but makes the system highly sensitive to solvent polarity.

Decision Matrix: Solvent Classes
Solvent ClassRepresentative SolventsInteraction TypeFluorescence OutcomeRecommended For
Non-Polar Toluene, Cyclohexane, HexaneInert / Van der WaalsMaximal ESIPT. Strong Keto emission. High Quantum Yield (QY).High-sensitivity imaging, solid-state mimics.
Polar Aprotic Acetonitrile (ACN), DMSO, DMFDipole-DipoleStabilizes ICT state. May cause slight red-shift but can induce non-radiative decay (TICT).Biological stock solutions, solvatochromic studies.
Polar Protic Methanol, Ethanol, WaterH-Bonding (Intermolecular)Interference. Solvent H-bonds with the phenol/imidazole, disrupting ESIPT.Dual emission studies (Enol + Keto), pH sensing.

Visualizing the Pathway

The following diagram illustrates the photophysical pathways and how solvents dictate the emission outcome.

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol Enol Form (Ground State) Enol_Star Enol* (Excited) Enol->Enol_Star Excitation (340-360nm) Enol_Star->Enol Enol Emission (~400nm / Weak) Keto_Star Keto* (Excited) (ESIPT Product) Enol_Star->Keto_Star Proton Transfer (Fast) ICT_State ICT State (Twisted/Relaxed) Enol_Star->ICT_State Charge Transfer Keto_Star->Enol Keto Emission (~540nm) ICT_State->Enol Red-Shifted Emission or Non-Radiative Decay NonPolar Non-Polar Solvent (Toluene) NonPolar->Enol_Star Stabilizes Protic Protic Solvent (MeOH/Water) Protic->Enol_Star H-Bond Disruption

Caption: Figure 1.[1] Photophysical cycle of 5-Amino-HBP. Non-polar solvents (green path) favor the ESIPT process leading to strong Stokes-shifted emission. Protic solvents (red path) disrupt the cycle via intermolecular hydrogen bonding.

Troubleshooting Guides

Issue 1: "My fluorescence signal is extremely weak or quenched."

Diagnosis: You are likely using a protic solvent (Methanol, Ethanol) or the solvent contains water.[3] Mechanism: The hydroxyl group on the phenol ring is forming hydrogen bonds with the solvent molecules instead of the imidazole nitrogen. This "intermolecular" bonding blocks the proton transfer required for the bright Keto emission. Resolution Protocol:

  • Switch Solvent: Change to Toluene , Dichloromethane (DCM) , or Ethyl Acetate .

  • Dry Your Solvents: Even 1% water content in aprotic solvents (like THF) can quench ESIPT. Use anhydrous grade solvents or dry over molecular sieves (3Å or 4Å).

  • Check pH: If working in aqueous mixtures is mandatory, ensure the pH is neutral. Acidic conditions protonate the imidazole ring (killing the acceptor site), while basic conditions deprotonate the phenol (creating the anion).

Issue 2: "I see two emission peaks (Dual Emission)."

Diagnosis: Incomplete ESIPT conversion. Mechanism: This is common in moderately polar solvents (like THF or Ethyl Acetate) or mixtures. You are observing emission from both the Enol form (blue/UV region, ~380-420 nm) and the Keto form (yellow/green, ~540 nm). Resolution Protocol:

  • To Isolate Keto Emission (Yellow): Move to a strictly non-polar solvent (Cyclohexane/Toluene).

  • To Isolate Enol Emission (Blue): This is difficult as ESIPT is fast, but cooling the sample (77 K) or using highly viscous solvents can sometimes trap the Enol form.

Issue 3: "The emission color is shifting (Solvatochromism)."

Diagnosis: ICT (Intramolecular Charge Transfer) dominance. Mechanism: The 5-amino group makes the dipole moment of the excited state larger than the ground state. Highly polar solvents (DMSO, DMF) stabilize the excited state, causing a red shift (bathochromic shift). Resolution Protocol:

  • Blue-Shift Needed: Use non-polar solvents (Hexane/Toluene).

  • Red-Shift Needed: Use polar aprotic solvents (DMSO/DMF), but be aware that Quantum Yield (QY) often drops in these solvents due to TICT (Twisted Intramolecular Charge Transfer) non-radiative relaxation.

Standard Operating Procedure (SOP): Spectroscopic Measurement

Objective: Obtain reproducible fluorescence spectra with maximal QY.

  • Stock Preparation:

    • Dissolve 1 mg of 5-Amino-HBP in 1 mL of DMSO (Spectroscopic Grade).

    • Note: While DMSO is not the ideal measurement solvent, it is excellent for solubility. The small aliquot used for dilution will not significantly quench the signal.

    • Store stock at -20°C in the dark.

  • Sample Dilution:

    • Target Concentration: 1 µM – 10 µM. (Avoid >50 µM to prevent self-quenching/inner-filter effects).

    • Protocol: Add 10 µL of Stock to 2.99 mL of Toluene (or Dichloromethane) in a quartz cuvette.

  • Measurement Parameters:

    • Excitation: Scan excitation profile first. Typical max is 340–360 nm .

    • Slits: 2.5 nm / 2.5 nm (Adjust based on signal intensity).

    • Emission Scan: 370 nm – 650 nm.

  • Data Validation:

    • Look for the Stokes shift.[1][4][5][6] Peak emission should be >500 nm.

    • If peak is <450 nm, the ESIPT process is inhibited (check solvent purity/water content).

Frequently Asked Questions (FAQ)

Q: Can I use this dye in cell culture (aqueous media)? A: Yes, but expect lower quantum yields. In water, the probe may exhibit "turn-on" fluorescence only when bound to hydrophobic pockets of proteins or lipids, which shield it from water and restore the ESIPT process.

Q: Why does the solution turn blue when I add acid? A: Acid protonates the imidazole nitrogen. This destroys the hydrogen bond acceptor site. The molecule becomes a cation and ESIPT is impossible. The blue emission is from the protonated species, not the Keto tautomer.

Q: How does the 5-amino group differ from the unsubstituted parent (HBT/HBP)? A: The parent HBP often has very low quantum yield in solution (it rotates freely). The 5-amino group pushes electron density into the system, often enhancing the radiative rate, but also making it more sensitive to polarity. It significantly red-shifts the emission compared to the parent.[1]

References

  • Li, Z. J., et al. (2021).[4] "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism." RSC Advances, 11, 10836-10843.

  • Mutai, T., et al. (2010).[2] "Excited-State Intramolecular Proton Transfer of Naphthalene-Fused 2-(2′-Hydroxyaryl)benzazole Family." The Journal of Physical Chemistry A, 114(12), 4065–4079.[2]

  • Saha, S., & Samanta, A. (2002). "Influence of the amino group on the excited-state intramolecular proton transfer (ESIPT) of 2-(2'-hydroxyphenyl)benzimidazole." The Journal of Physical Chemistry A, 106(20), 4763–4771.

  • Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances, 6, 116836-116846.[6]

Sources

Optimization

troubleshooting aggregation-induced quenching in benzodiazol-phenol probes

Technical Support Center: Benzodiazol-Phenol Probes Subject: Troubleshooting Aggregation-Induced Quenching (AIQ) & Signal Loss Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The ESIPT vs.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzodiazol-Phenol Probes Subject: Troubleshooting Aggregation-Induced Quenching (AIQ) & Signal Loss Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The ESIPT vs. Aggregation Paradox

Welcome to the technical guide for Benzodiazol-Phenol (HBT/HBI) probes. These fluorophores operate on Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4][5]

The Core Conflict: Ideally, these probes should exhibit Aggregation-Induced Emission (AIE) .[6] The restriction of intramolecular rotation (RIR) in aggregates typically enhances emission. However, you are experiencing Aggregation-Induced Quenching (AIQ) .[7] This indicates your probe is likely undergoing


-

stacking (H-aggregation)
or suffering from Inner Filter Effects (IFE) , rather than the desired AIE mechanism.

This guide will help you isolate the root cause and restore signal integrity.

Part 1: Diagnostic Triage (Is it actually AIQ?)

Before modifying your chemistry, you must confirm that the signal loss is due to physical aggregation quenching and not optical artifacts or environmental inhibition.

Diagnostic Decision Tree

DiagnosticTree Start Signal Loss Observed CheckAbs Check Absorbance Spectrum Start->CheckAbs Linearity Is Absorbance > 0.1 O.D.? CheckAbs->Linearity Dilute Dilute Sample 10x Linearity->Dilute Yes CheckShift Check Emission Shift Linearity->CheckShift No IFE Diagnosis: Inner Filter Effect (Optical Artifact) Dilute->IFE Signal Recovers BlueShift Blue Shift + Quenching CheckShift->BlueShift RedShift Red Shift + Emission CheckShift->RedShift HAgg Diagnosis: H-Aggregate (True AIQ) BlueShift->HAgg JAgg Diagnosis: J-Aggregate (Likely AIE Active) RedShift->JAgg

Figure 1: Decision matrix to distinguish optical artifacts (IFE) from physical quenching phenomena (H-Aggregation).

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Chemical Environment & ESIPT Failure

Q: My probe is non-emissive in aqueous buffer but bright in organic solvents. Is this AIQ? A: Not necessarily. This is often ESIPT Failure or TICT , not aggregation.

  • The Proton Issue (pH): ESIPT requires the phenolic proton. In basic aqueous buffers (pH > pKa ~8-10), the phenol deprotonates to a phenolate. The phenolate cannot undergo proton transfer, killing the large Stokes shift emission.

    • Test: Acidify the solution (pH 4-5). If fluorescence recovers, it was a pH issue, not AIQ [1].

  • The Polarity Issue (TICT): In polar solvents (water), the excited state may relax via Twisted Intramolecular Charge Transfer (TICT) rather than emission.[8]

    • Test: Add glycerol (viscosity increases). If emission rises with viscosity, the mechanism is TICT, and you need to restrict rotation (see Module C) [2].

Q: I see a blue shift in absorbance accompanied by signal loss. What does this mean? A: This is the hallmark of H-Aggregation . Benzodiazol derivatives are planar. When they stack "face-to-face" (like a deck of cards), the excited states couple to form a high-energy allowed state and a low-energy forbidden state. Relaxation from the lower state is forbidden, leading to thermal dissipation (quenching).

  • Contrast: J-Aggregates (head-to-tail) usually cause a red shift and retain or enhance fluorescence [3].

Part 3: Quantitative Analysis Protocols

To confirm the quenching mechanism, you must perform a Stern-Volmer analysis.[9][10] This distinguishes "Static Quenching" (complex formation/aggregation) from "Dynamic Quenching" (collisional).

Protocol: Stern-Volmer Aggregation Analysis

Objective: Determine if quenching is concentration-dependent (Aggregation).

Steps:

  • Prepare a stock solution of your probe (e.g., 1 mM in DMSO).

  • Prepare a dilution series in the target solvent (e.g., 1

    
    M to 100 
    
    
    
    M).
  • Measure Fluorescence Intensity (

    
    ) and Absorbance (
    
    
    
    ) for each.[11]
  • Correction: Correct fluorescence for Inner Filter Effect (IFE) using the formula:

    
    
    
  • Plot

    
     vs. Concentration.
    
    • Linear: Monomeric behavior (no AIQ).

    • Downward Curvature: Aggregation-Induced Quenching (AIQ).[7]

Data Interpretation Table:

ObservationSlope/ShapeDiagnosisRemediation
Linear Plot ConstantNo AggregationCheck pH or Solvent Polarity.
Downward Curve Negative DeviationStatic Quenching (H-Aggregates)Add surfactant or bulky groups.
Upward Curve Positive DeviationAIE (J-Aggregates)This is desirable for AIE probes.

Part 4: Formulation & Structural Fixes

If you have confirmed True AIQ (H-aggregation), use these strategies to disrupt the


-

stacking.
Strategy 1: The "Bulky Shield" (Chemical Modification)

Planar molecules stack easily. Modifying the benzodiazol scaffold with bulky groups prevents the "face-to-face" interaction required for H-aggregation.

  • Target: The phenyl ring or the benzazole nitrogen.[5]

  • Modification: Introduce tert-butyl, triphenylamine (TPA), or tetraphenylethylene (TPE) groups.

  • Mechanism: These groups act as "rotors" and steric bumpers, forcing the molecules apart (preventing H-aggregates) and enabling AIE pathways instead [4].

Strategy 2: Surfactant Encapsulation (Formulation)

If you cannot modify the molecule, you must isolate it within the solvent.

  • Reagent: CTAB (Cationic), SDS (Anionic), or Pluronic F127 (Non-ionic).

  • Protocol:

    • Dissolve probe in DMSO.

    • Add to water containing surfactant (above Critical Micelle Concentration, CMC).

    • Result: The probe enters the hydrophobic core of the micelle. This prevents self-aggregation and provides a local non-polar environment, restoring ESIPT emission [5].

Visualizing the Quenching vs. Emission Pathways

ESIPT_Pathways Enol Enol Form (Ground State) EnolStar Enol* (Excited) Enol->EnolStar Excitation H_Agg H-Aggregate (Pi-Pi Stacking) Enol->H_Agg High Conc. Planar Structure KetoStar Keto* (ESIPT Product) EnolStar->KetoStar Proton Transfer (Fast) TICT TICT State (Twisted Charge Transfer) EnolStar->TICT Polar Solvent Free Rotation Emission Fluorescence (Large Stokes Shift) KetoStar->Emission Radiative Decay NonRad Non-Radiative Decay (Heat) H_Agg->NonRad Forbidden Transition TICT->NonRad

Figure 2: Mechanistic pathways showing how H-aggregation and TICT compete with the desired ESIPT emission.

References

  • Zhao, J., et al. (2015). "Excited-state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials." Physical Chemistry Chemical Physics.

  • Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews.

  • Eisfeld, A., & Briggs, J. S. (2006). "The J- and H-bands of organic dye aggregates."[12][13][14] Chemical Physics.

  • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). "Aggregation-induced emission."[2][3][6] Chemical Society Reviews.

  • Chen, S., et al. (2010). "Surfactant-Assisted Preparation of Aggregation-Induced Emission Polymeric Nanoparticles." Langmuir.

Sources

Troubleshooting

minimizing background interference in 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol imaging

Product Focus: 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (Amino-HPBI) Application: Ratiometric Fluorescence Imaging & Environmental Sensing Document ID: TS-HPBI-OPT-04 The Physics of Noise: Understanding Your Probe To mi...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (Amino-HPBI) Application: Ratiometric Fluorescence Imaging & Environmental Sensing Document ID: TS-HPBI-OPT-04

The Physics of Noise: Understanding Your Probe

To minimize interference, you must first understand the photophysics of Amino-HPBI . This molecule operates on Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3]

  • The Mechanism: Upon excitation, the proton on the phenolic hydroxyl group transfers to the imidazole nitrogen. This transforms the molecule from the Enol form (ground state) to the Keto form (excited state).

  • The Signal: The Keto form relaxes by emitting a photon with a large Stokes shift (typically yellow/orange emission, ~540 nm).

  • The Interference (Noise): If ESIPT is blocked—by polar solvents (like water) disrupting the hydrogen bond, or by specific chemical reactions—the molecule emits from the Enol form (blue emission, ~400-450 nm).

Critical Insight: In biological imaging, "Background Interference" for this probe usually manifests in two ways:

  • Blue Channel Bleed-through: The "Enol" emission overlaps with cellular autofluorescence (NADH/FAD).

  • Hydration Quenching: Water molecules in the cytosol hydrogen-bond with the probe, preventing the proton transfer and forcing the probe into the "Blue" (noisy) state.

Troubleshooting Logic & Workflows

Visualization: The ESIPT Failure Mode

The following diagram illustrates where the signal originates and where interference (noise) enters the pathway.

ESIPT_Mechanism Ground Ground State (Enol Form) Excitation Excitation (UV/Blue Light) Ground->Excitation ESIPT Proton Transfer (ESIPT Process) Excitation->ESIPT Non-Polar Env. Interference INTERFERENCE (Water/Polarity/pH) Excitation->Interference Keto Excited State (Keto Form) ESIPT->Keto Signal SIGNAL Yellow Emission (~540 nm) Keto->Signal Large Stokes Shift Noise NOISE Blue Emission (~420 nm) Interference->Noise ESIPT Blocked

Caption: Figure 1. The ESIPT pathway.[2][3][4][5] Background noise arises when environmental factors (Interference) bypass the proton transfer, leading to blue emission that overlaps with tissue autofluorescence.

Interactive Troubleshooting Guide
Issue A: High Background in the Blue/Green Channel

Symptom: You observe significant signal in the DAPI/FITC channel even in untreated controls, or the "Yellow" signal is washed out.

Potential CauseThe "Why" (Mechanistic Reason)Corrective Action
Solvent Polarity (Hydration) Water molecules form H-bonds with the phenol/imidazole, competing with the intramolecular H-bond required for ESIPT. This forces "Enol" (Blue) emission.Protocol Adjustment: Minimize water content in the loading buffer. Use a co-solvent system (e.g., 10% DMSO or EtOH) if cells tolerate it, or switch to ratiometric imaging to mathematically subtract the blue component.
Cellular Autofluorescence The "Enol" emission (~420nm) overlaps perfectly with NADH and FAD autofluorescence in cells.Filter Optimization: Shift excitation to >380nm if possible. Use a Long-Pass Filter (>500nm) to collect only the Keto (Yellow) signal, effectively gating out the blue noise.
Probe Aggregation Benzimidazoles are hydrophobic. Aggregates often fluoresce non-specifically or quench (ACQ).Surfactant Use: Add 0.05% Pluronic F-127 to your staining buffer. This aids dispersion and prevents micro-precipitates that look like "hotspots."
Issue B: Non-Specific Lysosomal Trapping

Symptom: Punctate, bright staining in lysosomes that does not correlate with the target analyte.

  • Mechanism: The amino group (-NH2) and the imidazole ring are weak bases. In acidic lysosomes (pH ~4.5), they become protonated. The charged species becomes trapped (ion trapping) and cannot cross the membrane back out, accumulating to high concentrations.

  • Solution:

    • Wash Step: Perform a post-staining wash with slightly basic buffer (pH 7.4 - 8.0) to dissipate proton gradients temporarily (use caution with cell viability).

    • Concentration: Lower probe concentration to <5 µM. High concentrations exacerbate lysosomal accumulation.

Optimized Staining Protocol (Low-Interference)

This protocol is designed to minimize hydrolytic interference and non-specific binding .

Reagents:

  • Stock Solution: 10 mM Amino-HPBI in anhydrous DMSO (Store at -20°C).

  • Loading Buffer: PBS (pH 7.4) or HEPES. Avoid serum during loading (albumin binds the probe).

  • Dispersant: Pluronic F-127 (20% w/v in DMSO).

Step-by-Step:

  • Preparation:

    • Mix 1 µL of Stock Solution + 1 µL of Pluronic F-127.

    • Dilute into 1 mL of warm Loading Buffer (Final Conc: 10 µM).

    • Why? Premixing with Pluronic prevents micro-precipitates that cause background "speckles."

  • Incubation:

    • Apply to cells.[6][7] Incubate for 20-30 minutes at 37°C.

    • Critical: Do not exceed 45 minutes. Longer times increase lysosomal trapping background.

  • The "Back-Extraction" Wash (Crucial for Noise Reduction):

    • Aspirate loading buffer.

    • Wash 3x with PBS containing 1% BSA .

    • Why? BSA acts as a "sink" to scavenge non-specifically bound hydrophobic probe from the cell membrane surface, significantly improving Signal-to-Noise ratio (SNR).

  • Imaging:

    • Excitation: 360-380 nm.

    • Emission Channel 1 (Signal): 530-560 nm (Yellow/Orange).

    • Emission Channel 2 (Background/Ref): 420-460 nm (Blue).

    • Data Processing: Calculate Ratio (Ch1 / Ch2) to normalize for probe concentration and focus on the ESIPT shift.

Diagnostic Flowchart

Use this logic tree to diagnose persistent imaging issues.

Troubleshooting_Tree Start Start: High Background Signal Check_Loc Is background diffuse or punctate? Start->Check_Loc Diffuse Diffuse (Cytosolic/Membrane) Check_Loc->Diffuse Punctate Punctate (Spots) Check_Loc->Punctate Check_Color What color is the background? Diffuse->Check_Color Action_Conc Action: Reduce Conc. / Time (Lysosomal Trapping) Punctate->Action_Conc Blue Blue (<450nm) Check_Color->Blue Yellow Yellow (>500nm) Check_Color->Yellow Action_Filter Action: Use Long-Pass Filter (>500nm) Exclude Enol emission Blue->Action_Filter Action_Wash Action: Add BSA Wash step Remove membrane-bound probe Yellow->Action_Wash

Caption: Figure 2. Diagnostic logic for identifying the source of background interference based on morphology and spectral characteristics.

Frequently Asked Questions (FAQs)

Q: Why does my probe emission shift from Yellow to Blue over time? A: This is often due to photobleaching or oxidative degradation . The ESIPT-active Keto form is sometimes less photostable. Alternatively, if the cell health degrades and pH drops (acidification), the protonation of the amino group can disrupt the internal charge transfer (ICT), favoring the blue-emitting species. Ensure you limit excitation exposure or use pulsed excitation.

Q: Can I use this probe in fixed cells? A: Yes, but fixation (paraformaldehyde) crosslinks proteins and can alter the local polarity. This often increases the "Blue" background because the probe binds to crosslinked hydrophobic pockets. Recommendation: Wash fixed cells extensively with PBS + Glycine (to quench aldehydes) and use a ratiometric analysis to correct for the background shift.

Q: Is the probe sensitive to pH changes? A: Yes. The 5-amino group and the imidazole ring are pH-sensitive [1]. At acidic pH (< 5), protonation can quench the ESIPT mechanism. If your experiment involves significant pH shifts, ensure you run a pH calibration curve to distinguish between analyte detection and simple pH interference.

References

  • Li, Z. J., et al. (2021).[3][4] "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism." RSC Advances.

  • Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." Asian Journal of Organic Chemistry.

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.

Sources

Optimization

thermal stability issues of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol in experiments

Executive Summary & Molecule Profile Compound: 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol Common Synonyms: 5-amino-HPBI; 5-amino-2-(2-hydroxyphenyl)benzimidazole. Primary Applications: ESIPT-based fluorescent probes (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol Common Synonyms: 5-amino-HPBI; 5-amino-2-(2-hydroxyphenyl)benzimidazole. Primary Applications: ESIPT-based fluorescent probes (e.g., phosgene detection), high-performance Polybenzimidazole (PBI) monomer precursors, and metal-ion sensing.

This guide addresses the specific thermal stability challenges inherent to this molecule. While the benzimidazole core is thermally robust (stable >300°C), the 5-amino substituent introduces significantly higher reactivity, making the compound susceptible to oxidative degradation and premature cross-linking at temperatures where the parent molecule (HPBI) would remain stable.

Diagnostic: Thermal Stability Troubleshooting

This section addresses the most frequent anomalies observed during Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Issue 1: "Ghost" Mass Loss (200°C – 300°C)

Symptom: TGA shows significant mass loss (10–30%) well below the theoretical decomposition temperature (


), but the residue remains chemically identifiable.
Root Cause: Sublimation. 
Small benzimidazole derivatives are prone to sublimation before melting. The amino group increases polarity, but at high vacuum or open-pan TGA, the molecule often sublimates rather than decomposing.
Corrective Protocol: 
  • Switch to Sealed Pans: Use hermetically sealed aluminum or gold pans with a laser-drilled pinhole (for self-generated atmosphere) to suppress sublimation.

  • TGA-MS Validation: Couple TGA with Mass Spectrometry. If the ion current matches the parent ion (

    
    ), it is physical sublimation, not chemical degradation.
    
Issue 2: Sample Darkening/Blackening without Mass Loss

Symptom: The white/pale yellow powder turns brown or black upon heating to 150°C–200°C, yet TGA shows negligible mass loss (<1%). Root Cause: Surface Oxidative Coupling. The electron-rich 5-amino group is highly susceptible to oxidation. In the presence of trace oxygen, it forms azo-linkages or quinoid-like species on the crystal surface. This acts as a "chromophore impurity" that darkens the sample without bulk decomposition. Corrective Protocol:

  • Inert Atmosphere: Ensure carrier gas (Nitrogen/Argon) flow is >50 mL/min.

  • Oxygen Trap: Install an oxygen trap in the gas line if working with trace fluorescence, as even ppm-level oxidation can quench ESIPT emission.

Issue 3: Irreversible Solubility Loss Post-Heating

Symptom: After heating to >250°C (e.g., during melt processing or drying), the compound no longer dissolves in polar aprotic solvents (DMSO, DMF). Root Cause: Thermal Cross-linking (Imidization-like reactions). At high temperatures, the amino group can react with the phenol or the imidazole nitrogen of neighboring molecules, leading to insoluble oligomers (pre-PBI formation). Corrective Protocol:

  • Limit Thermal History: Do not exceed 200°C during drying.

  • Vacuum Drying: Use high vacuum ( < 1 mbar) at lower temperatures (80°C) rather than high heat to remove solvents.

Mechanism Visualization

Figure 1: Thermal Fate Pathways

This diagram illustrates the competing pathways the molecule undergoes under thermal stress.

ThermalFate Native 5-Amino-HPBI (Native Powder) Sublimation Sublimation (Physical Loss) Native->Sublimation High Vac / Open Pan (>200°C) Oxidation Surface Oxidation (Azo/Quinoid Formation) Native->Oxidation Trace O2 + Heat (>150°C) Crosslink Oligomerization (Insoluble Residue) Native->Crosslink Prolonged Heat (>250°C) ESIPT ESIPT Fluorescence (Functional State) Native->ESIPT UV Excitation (Intact Structure) Oxidation->ESIPT Quenching

Caption: Thermal fate of 5-amino-HPBI showing competing pathways of sublimation, oxidation, and cross-linking vs. functional fluorescence.

Experimental Protocols (Best Practices)

Protocol A: Purification & Drying (Preventing Thermal Degradation)

Standard recrystallization often traps solvent, leading users to "over-dry" the sample, causing degradation.

StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in Ethanol/Water (4:1) under reflux.Avoids high-boiling solvents like DMSO which require excessive heat to remove.
2. Additive Add 0.1% Ascorbic Acid or Sodium Metabisulfite .Acts as an antioxidant scavenger to protect the 5-amino group during hot filtration.
3. Drying Dry in a vacuum oven at 60°C over

for 24h.
CRITICAL: Do not exceed 100°C. The amino group activates thermal oxidation rapidly above this threshold.
Protocol B: Thermal Analysis Setup (DSC)

Use this protocol to distinguish between melting (


) and degradation.
  • Pan Selection: Hermetically sealed Aluminum pan with a laser-drilled pinhole (50 µm).

  • Atmosphere: Nitrogen (50 mL/min). Note: For strict oxidation studies, use Argon.

  • Ramp Rate: 10°C/min.

  • Cycle: Heat to 280°C

    
     Cool to 25°C 
    
    
    
    Heat to 350°C.
    • Why? The first heat clears thermal history/solvents. If the second heat shows a shifted

      
       or disappeared 
      
      
      
      , the sample degraded during the first cycle.

Frequently Asked Questions (FAQ)

Q1: Why does my fluorescence intensity drop after I melt the sample? A: The ESIPT (Excited-State Intramolecular Proton Transfer) mechanism relies on an intramolecular hydrogen bond between the phenolic -OH and the imidazole -N. High thermal stress can cause:

  • Tautomerization lock: Freezing the molecule in a non-fluorescent conformer upon rapid cooling.

  • Oxidative Quenching: Even 0.1% oxidation products (which are often dark) can absorb the excitation light (Inner Filter Effect), killing the fluorescence.

Q2: Can I use this molecule as a monomer for Polybenzimidazole (PBI)? A: Yes, but with caution. Standard PBI synthesis (using DAB and isophthalic acid) occurs at very high temperatures (>300°C) in polyphosphoric acid (PPA). The 5-amino group is a "spectator" in the benzimidazole formation but can participate in side-reactions. You must use degassed PPA and a strict inert atmosphere to prevent cross-linking the amine before the polymerization is complete.

Q3: The melting point in literature varies (220°C vs 300°C+). Which is correct? A: Both may be "correct" depending on the measurement method.

  • ~220-230°C: Likely the true melting point of the solvated crystal or a specific polymorph.

  • >300°C: Often reported by users who confuse decomposition/charring with melting, or who have pre-crosslinked the sample during drying.

  • Recommendation: Rely on DSC endotherms, not visual capillary melting point apparatus.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckType Identify Issue Start->CheckType MassLoss Mass Loss < 300°C CheckType->MassLoss ColorChange Sample Darkening CheckType->ColorChange Fluorescence Loss of Fluorescence CheckType->Fluorescence SublimationCheck Check: Is Pan Sealed? MassLoss->SublimationCheck OxidationCheck Check: Atmosphere? ColorChange->OxidationCheck ESIPTCheck Check: OH/N Bond Fluorescence->ESIPTCheck Sol1 Action: Use Hermetic Pans SublimationCheck->Sol1 No Sol3 Action: Check pH/Solvent (Avoid H-bond disruption) SublimationCheck->Sol3 Yes (Solvent?) Sol2 Action: Purge w/ Argon OxidationCheck->Sol2 Air present ESIPTCheck->Sol3

Caption: Step-by-step diagnostic workflow for thermal and physical anomalies.

References

  • ESIPT Mechanism & Synthesis

    • Title: An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism.[1][2]

    • Source: RSC Advances, 2013.
    • URL:[Link]

    • Relevance: Establishes the synthesis and the sensitivity of the 5-amino group to derivatization (phosgene reaction), confirming its reactivity compared to the benzimidazole ring.
  • Thermal Degradation of Benzimidazoles

    • Title: Mechanism of Thermal Oxidation of the Benzimidazole System.[3]

    • Source: Defense Technical Inform
    • URL:[Link]

    • Relevance: Fundamental study on how benzimidazoles degrade via oxidation of the aromatic nucleus and cross-linking, providing the basis for the "darkening" mechanism.
  • Polybenzimidazole (PBI)

    • Title: Polybenzimidazole (PBI) – Knowledge and References.[4][5][6]

    • Source: ScienceDirect / Taylor & Francis Summaries.
    • URL:[Link]

    • Relevance: Validates the high Tg (>400°C) of the polymer class, contrasting with the lower stability of the amino-functionalized monomers.

Sources

Reference Data & Comparative Studies

Validation

comparing sensitivity of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol vs commercial dyes

The following guide provides an in-depth technical comparison between the specialized ESIPT probe 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (referred to herein as Amino-HBI ) and standard commercial fluorophores. This an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the specialized ESIPT probe 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (referred to herein as Amino-HBI ) and standard commercial fluorophores. This analysis focuses on its application as a hypersensitive ratiometric sensor (specifically for phosgene and related acyl chlorides) and its superior photophysical properties derived from the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Executive Summary

2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (Amino-HBI) represents a class of "smart" fluorescent scaffolds that utilize ESIPT (Excited-State Intramolecular Proton Transfer) . Unlike rigid commercial dyes (e.g., Fluorescein, Rhodamine) that rely on resonance stability for fluorescence, Amino-HBI undergoes a structural tautomerization upon photoexcitation.

This mechanism grants it three distinct advantages over commercial alternatives:

  • Mega-Stokes Shift (>150 nm): Eliminates self-absorption and autofluorescence interference, a common failure point in Fluorescein-based assays.

  • Ratiometric Sensing: The amino group acts as a reactive handle (e.g., for Phosgene detection), allowing for a shift in emission color (Yellow

    
     Blue) rather than just intensity changes, significantly reducing false positives.
    
  • Ultra-Sensitivity: Experimental data validates a Limit of Detection (LOD) of 5.3 nM for phosgene, surpassing conventional colorimetric indicators by orders of magnitude.

Mechanistic Foundation: ESIPT vs. ICT

To understand the sensitivity gap, one must compare the photonics of Amino-HBI against standard dyes.

The ESIPT Mechanism (Amino-HBI)

Amino-HBI exists in an Enol form in the ground state. Upon UV excitation, the phenolic proton transfers to the imidazole nitrogen, forming a Keto tautomer. This Keto species emits at a much longer wavelength (red-shifted) before relaxing back to the Enol form.

  • Result: A massive separation between Excitation (

    
    ) and Emission (
    
    
    
    ).
Standard Commercial Mechanism (e.g., FITC, Rhodamine)

Commercial dyes typically operate via ICT (Intramolecular Charge Transfer) or simple resonance. The structural relaxation is minimal.

  • Result: Small Stokes shift (20–30 nm), leading to self-quenching at high concentrations and high background noise in complex biological media.

Mechanism Diagram

The following diagram illustrates the ESIPT process of Amino-HBI and its disruption by analyte binding (the sensing event).

ESIPT_Mechanism Enol_S0 Enol Form (Ground State) Stable H-Bond Enol_S1 Enol* (Excited State) Charge Redistribution Enol_S0->Enol_S1 Excitation (UV) Analyte_Bound Analyte-Bound Complex (ESIPT Blocked) Enol_S0->Analyte_Bound + Phosgene/Analyte (Reaction at NH2/OH) Keto_S1 Keto* (Excited State) Proton Transferred Enol_S1->Keto_S1 ESIPT (Fast) Keto_S0 Keto Form (Ground State) Relaxed Keto_S1->Keto_S0 Emission (Yellow/Red) Large Stokes Shift Keto_S0->Enol_S0 Rev. Proton Transfer Analyte_Bound->Analyte_Bound Blue Emission (No ESIPT)

Caption: Cycle of Excited-State Intramolecular Proton Transfer (ESIPT) in Amino-HBI. Analyte binding locks the molecule, preventing proton transfer and shifting emission color.

Performance Comparison: Amino-HBI vs. Commercial Dyes

The following data contrasts Amino-HBI (specifically the P1 derivative for phosgene sensing) against standard commercial fluorophores used in similar biological labeling or sensing contexts.

Table 1: Photophysical & Sensing Specifications
FeatureAmino-HBI (Probe P1)Fluorescein (FITC)Rhodamine B
Primary Mechanism ESIPT (Enol

Keto)
Resonance / ICTResonance / ICT
Excitation (

)
~360 nm (UV)490 nm (Blue)553 nm (Green)
Emission (

)
540 nm (Yellow)

450 nm (Blue)*
525 nm (Green)627 nm (Red)
Stokes Shift ~180 nm (Huge) ~35 nm (Small)~74 nm (Moderate)
LOD (Sensitivity) 5.3 nM (for Phosgene)N/A (Labeling only)N/A (Labeling only)
Response Time < 2 minutesInstant (Labeling)Instant (Labeling)
Photostability High (due to rapid ESIPT cycle)Low (prone to bleaching)Moderate
Selectivity High (Reaction-based)Low (Non-specific binding)Low (Non-specific binding)

*Note: The emission shift from 540 nm to 450 nm occurs upon reaction with the target analyte (e.g., phosgene), providing a ratiometric readout.

Key Insights:
  • Signal-to-Noise Ratio: The 180 nm Stokes shift of Amino-HBI allows researchers to filter out excitation light completely. In contrast, FITC's 35 nm shift often results in "crosstalk" where excitation light leaks into the detector, obscuring low-level signals.

  • Ratiometric Validation: Commercial dyes generally "turn on" or "turn off" (intensity change). Amino-HBI changes color. This self-validates the data: if the intensity drops but color doesn't shift, it's an artifact. If the color shifts blue, it is a confirmed positive.

Experimental Protocol: Synthesis & Application

This protocol outlines the synthesis of the Amino-HBI probe and its application for detecting phosgene (or similar acyl chlorides) in solution.[1]

Synthesis of Amino-HBI (P1)

Reagents: 5-Aminosalicylic acid, o-phenylenediamine, Polyphosphoric acid (PPA).[2]

  • Mixing: Combine 5-aminosalicylic acid (1.0 mmol) and o-phenylenediamine (1.0 mmol) in PPA (10 mL).

  • Cyclization: Stir at 160°C for 3 hours . The high heat drives the condensation and ring closure to form the benzimidazole core.

  • Quenching: Pour the reaction mixture into ice-cold distilled water (20 mL).

  • Neutralization: Adjust pH to 8–9 using saturated

    
    .
    
  • Purification: Filter the precipitate. Purify via column chromatography (Ethyl acetate : Petroleum ether = 3:1).[2]

    • Yield: Expect ~48% as a solid.[2]

Sensing Protocol (Phosgene Detection)

Preparation:

  • Stock Solution: Dissolve Amino-HBI in DMSO (1.0 mM).

  • Test Solution: Dilute to 10

    
    M in 
    
    
    
    or buffered aqueous solution (depending on solubility requirements).

Workflow:

  • Baseline Measurement: Record fluorescence spectrum (

    
     nm). Expect emission peak at 540 nm (Yellow) .
    
  • Analyte Addition: Add aliquot of sample containing Phosgene (or Triphosgene as surrogate).

  • Incubation: Wait 1–2 minutes at room temperature.

  • Readout: Measure spectrum again.

    • Positive Result: Disappearance of 540 nm peak; emergence of ~450 nm (Blue) peak.

    • Quantification: Plot the ratio (

      
      ) against concentration to determine concentration.
      
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Sensing Assay Step1 Reactants: 5-Amino Salicylic Acid + o-Phenylenediamine Step2 Cyclization (160°C, PPA, 3h) Step1->Step2 Step3 Purification (Column Chrom.) Step2->Step3 Step4 Probe P1 (Enol) Emission: 540nm (Yellow) Step3->Step4 Dissolve in DMSO Step5 Add Analyte (Phosgene) Step4->Step5 Step6 Reaction: Formation of Cyclic Urea Step5->Step6 Step7 Result (P1-CO) Emission: 450nm (Blue) Step6->Step7 ESIPT Blocked

Caption: Step-by-step workflow from chemical synthesis of the Amino-HBI probe to the ratiometric detection of phosgene.

Conclusion

The Amino-HBI (2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol) scaffold outperforms standard commercial dyes in specific sensing applications due to its ESIPT-driven large Stokes shift and reactive amino-handle . While commercial dyes like Fluorescein are superior for general non-specific tagging due to high quantum yield in the visible range, they lack the ratiometric self-calibration and hypersensitivity (LOD 5.3 nM) required for detecting trace toxic gases like phosgene. For researchers in toxicology and drug safety, Amino-HBI provides a robust, interference-free alternative to colorimetric papers.

References

  • Li, Z. J., et al. (2021).[3][4] "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism." RSC Advances, 11, 10836.[3][4]

  • Chen, Y., et al. (2019).[5] "Theoretical study on ESIPT mechanism for 5'-amino-2-(2'-hydroxyphenyl) benzimidazole probe." Molecular Physics, 122(17).[4]

  • Sigma-Aldrich. "Product Specification: Fluorescein isothiocyanate isomer I."

  • Thermo Fisher Scientific. "Rhodamine B Dye Spectral Data."

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Metal Ion Selectivity for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

This guide provides a comprehensive framework for the rigorous validation of metal ion selectivity for the novel fluorescent chemosensor, 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, hereafter referred to as 5-AP. As resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous validation of metal ion selectivity for the novel fluorescent chemosensor, 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, hereafter referred to as 5-AP. As researchers and drug development professionals, the reliable detection of specific metal ions in complex biological and environmental systems is paramount. This document moves beyond a simple recitation of protocols to offer a self-validating system of experimentation, grounded in the principles of scientific integrity and causality.

The benzimidazole scaffold, a key feature of 5-AP, is well-regarded for its coordination capabilities with various metal ions.[1] The strategic placement of a phenolic hydroxyl group and an amino group provides potential binding sites that can lead to changes in the molecule's photophysical properties upon metal ion complexation. This guide will outline the necessary steps to not only identify which metal ions 5-AP interacts with but also to quantify the selectivity and sensitivity of these interactions, thereby establishing its potential as a reliable fluorescent probe.

The Rationale Behind a Rigorous Validation Workflow

In the development of any new chemosensor, a claim of selectivity must be substantiated by robust experimental evidence. A "turn-on" or "turn-off" fluorescent response to a single metal ion in isolation is a promising start, but it is insufficient for real-world applications where a plethora of other ions are present.[2] Therefore, our validation workflow is designed to be a multi-stage process, beginning with a broad screening and progressively narrowing down to quantitative assessments of selectivity in the presence of potential interferents.

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Interference & Stoichiometry cluster_3 Phase 4: Comparative Analysis A Prepare Stock Solutions (5-AP and Metal Ions) B Determine Optimal Excitation/Emission Wavelengths A->B C Initial Selectivity Screening (Broad Panel of Metal Ions) B->C D Fluorescence Titration with Target Metal Ion(s) C->D F Competition (Interference) Studies C->F E Calculate Limit of Detection (LOD) D->E H Compare Performance with Commercial Probes E->H G Determine Binding Stoichiometry (Job's Plot) F->G G->H

Caption: Workflow for the validation of metal ion selectivity.

Experimental Protocols

Materials and Instrumentation
  • 5-AP: Synthesized and purified in-house.

  • Solvent: HPLC-grade methanol or a buffered aqueous solution (e.g., HEPES, pH 7.4), depending on the solubility of 5-AP and the intended application.

  • Metal Salts: High-purity chloride or nitrate salts of a wide range of metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺).

  • Instrumentation: A fluorescence spectrophotometer with the capability for spectral scanning and time-based measurements.

Step-by-Step Protocol 1: Initial Selectivity Screening

This initial screen provides a broad overview of the interactions between 5-AP and a diverse panel of metal ions.

  • Prepare a stock solution of 5-AP (e.g., 1 mM in DMSO).

  • Prepare stock solutions of each metal salt (e.g., 10 mM in deionized water).

  • Determine the optimal excitation wavelength (λex) of 5-AP by measuring its absorbance spectrum and then its emission spectrum.

  • In a series of cuvettes, add the solvent and the 5-AP stock solution to a final concentration of, for example, 10 µM.

  • To each cuvette, add a different metal ion stock solution to a final concentration of, for example, 100 µM (a 10-fold excess).

  • Record the fluorescence emission spectrum for each solution at the predetermined optimal excitation wavelength.

  • A significant change in fluorescence intensity (enhancement or quenching) or a shift in the emission wavelength indicates a potential interaction.[3]

Step-by-Step Protocol 2: Fluorescence Titration

This protocol quantifies the sensitivity of 5-AP to the "hit" metal ions identified in the initial screening.

  • Prepare a solution of 5-AP at a fixed concentration (e.g., 10 µM) in the chosen solvent system.

  • Prepare a concentrated stock solution of the target metal ion.

  • Sequentially add small aliquots of the metal ion stock solution to the 5-AP solution.

  • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This titration curve can be used to determine the detection limit.

Step-by-Step Protocol 3: Interference (Competition) Studies

This is a critical step to validate the selectivity of 5-AP in a more realistic scenario.

  • Prepare a solution containing 5-AP (e.g., 10 µM) and the target metal ion at a concentration that elicits a strong fluorescence response (e.g., 5 equivalents).

  • To this solution, add a significant excess (e.g., 10- or 100-fold) of each potentially interfering metal ion, one at a time.

  • Record the fluorescence emission spectrum after the addition of each competing ion.

  • A minimal change in the fluorescence signal in the presence of other metal ions indicates high selectivity for the target ion.[4]

Step-by-Step Protocol 4: Stoichiometry Determination (Job's Plot)

The Job's plot, or the method of continuous variation, is a widely used technique to determine the binding stoichiometry of a sensor-analyte complex.[4][5]

  • Prepare stock solutions of 5-AP and the target metal ion at the same concentration (e.g., 100 µM).

  • Prepare a series of solutions with a constant total volume, varying the mole fraction of the metal ion from 0 to 1. The total concentration of (5-AP + metal ion) remains constant in each solution.

  • Measure the fluorescence intensity of each solution at the emission maximum of the complex.

  • Plot the fluorescence intensity as a function of the mole fraction of the metal ion.

  • The mole fraction at which the maximum fluorescence intensity is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 binding ratio.[5]

Data Analysis and Interpretation

Calculating the Limit of Detection (LOD)

The LOD is a crucial parameter that defines the sensitivity of the chemosensor. It can be calculated from the fluorescence titration data using the following equation:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank (the fluorescence intensity of 5-AP in the absence of the metal ion, measured multiple times).

  • k is the slope of the linear portion of the fluorescence intensity vs. metal ion concentration plot.[6]

Proposed Sensing Mechanism of 5-AP

The benzimidazole, phenol, and amino moieties of 5-AP offer multiple potential coordination sites for metal ions. Upon binding of a target metal ion, several photophysical processes can be modulated, leading to a change in fluorescence. A plausible mechanism is the inhibition of photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which would result in a "turn-on" fluorescence response. Conversely, complexation with paramagnetic metal ions like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching ("turn-off" response).[7]

G cluster_0 5-AP (Low Fluorescence) cluster_1 5-AP-Metal Complex (High Fluorescence) A Fluorophore (Benzimidazole-phenol) B Quenching Group (e.g., lone pair on Amino N) A->B Photoinduced Electron Transfer (PET) D Metal Ion B->D Binding of Metal Ion Inhibits PET C Fluorophore E Binding Site D->E Coordination

Caption: Proposed "turn-on" sensing mechanism for 5-AP.

Comparative Analysis

To contextualize the performance of 5-AP, it is essential to compare its validated characteristics with those of commercially available fluorescent probes.

Table 1: Hypothetical Performance Data for 5-AP

The following table illustrates how the performance data for 5-AP would be summarized after conducting the experiments outlined above. This data is hypothetical and serves as an example.

Metal IonFluorescence ResponseLimit of Detection (LOD)Key InterferencesStoichiometry
Zn²⁺ Turn-on (significant enhancement)~50 nMMinimal from common alkali and alkaline earth metals.1:1
Cu²⁺ Turn-off (quenching)~100 nMPotential interference from Fe³⁺.1:1
Fe³⁺ Turn-off (quenching)~200 nMPotential interference from Cu²⁺.1:2
Other Ions Negligible changeN/AN/AN/A
Table 2: Comparison with Commercially Available Fluorescent Probes

This table provides a benchmark by summarizing the characteristics of some established fluorescent probes for metal ion detection.

Probe NameTarget Ion(s)Fluorescence ResponseTypical LODSupplier
FluoZin™-3, AM [8][9]Zn²⁺Turn-on~15 nM (Kd)Thermo Fisher Scientific
Phen Green™ FL, diacetate [10][11]Cu²⁺, Cu⁺, Fe²⁺, Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Ni²⁺Turn-off (quenching)Ion-dependentThermo Fisher Scientific, Tocris
Rhodamine-based probes [12][13]Fe³⁺, Cu²⁺Turn-onnM to µM rangeVarious
Zinquin [14]Zn²⁺Turn-on~370 nM (Kd)Abcam

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for the validation of metal ion selectivity for the novel chemosensor 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol. By following the detailed protocols for initial screening, fluorescence titration, interference studies, and stoichiometry determination, researchers can generate the robust data necessary to confidently assess the potential of 5-AP as a selective fluorescent probe. The comparison with established commercial probes further serves to benchmark its performance and identify its unique advantages or limitations. This systematic approach ensures that the scientific claims of selectivity are not just asserted, but demonstrably proven, paving the way for the development of reliable new tools for researchers, scientists, and drug development professionals.

References

  • Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. (2022). MDPI. [Link]

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  • Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. (2025). ResearchGate. [Link]

  • Highly fluorescent probe for copper (II) ion based on commercially available compounds and live cell imaging. (2025). ResearchGate. [Link]

  • Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. (2022). MDPI. [Link]

  • On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Operation and Protein Binding. (2018). ACS Omega. [Link]

  • Fluorescence assays: limit of detection. (2019). ResearchGate. [Link]

  • Highly Selective Fluorescent Probe for the Detection of Copper (II) and Its Application in Live Cell Imaging. (2020). Hindawi. [Link]

  • Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino). (2019). Semantic Scholar. [Link]

  • The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. (2014). Agilent. [Link]

  • The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. (2024). MDPI. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers. [Link]

  • A near-infrared fluorescent probe for detecting Cu2+ and its versatile applications. (2025). Royal Society of Chemistry. [Link]

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  • 8.2: Formation Constants Lab. (2022). Chemistry LibreTexts. [Link]

  • Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. (2019). MDPI. [Link]

  • A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. (2022). Frontiers. [Link]

  • Advances in Organic Fluorescent and Colorimetric Probes for The Detection of Cu2+ and Their Applications in Cancer Cell Imaging (2020–2024). (2025). Taylor & Francis Online. [Link]

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  • Novel Fluorescent Probe toward Fe3+ Based on Rhodamine 6G Derivatives and Its Bioimaging in Adult Mice, Caenorhabditis elegans, and Plant Tissues. (2021). ACS Omega. [Link]

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  • Determination of Pb(II) Ions in Water by Fluorescence Spectroscopy Based on Silver Nanoclusters. (2022). MDPI. [Link]

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Validation

A Comparative Guide to the Spectroscopic Characterization of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Benzimidazole derivatives, a privileged scaffold in medicinal chemistry, o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Benzimidazole derivatives, a privileged scaffold in medicinal chemistry, often present unique characterization challenges due to their electronic properties and potential for tautomerism. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, a key intermediate and pharmacophore.

This document moves beyond a mere presentation of data, offering a comparative analysis with its parent analogue, 2-(2'-hydroxyphenyl)benzimidazole, to illuminate the influence of the C5-amino substituent on the spectral features. Furthermore, we will explore alternative and complementary analytical techniques and provide detailed, field-tested experimental protocols to ensure data integrity and reproducibility.

The Significance of the Amino Substituent: A Comparative NMR Analysis

The introduction of an amino group at the C5 position of the benzimidazole ring in 2-(2'-hydroxyphenyl)benzimidazole significantly alters the electronic environment of the molecule, leading to predictable yet informative shifts in the ¹H and ¹³C NMR spectra. This section will dissect these changes, offering insights into the structure-spectra correlation.

A closely related compound, 5'-amino-2-(2'-hydroxyphenyl)benzimidazole, was synthesized and characterized, providing the basis for the following spectral analysis.[1] For a robust comparison, the spectral data of the parent compound, 2-(2'-hydroxyphenyl)benzimidazole, will be used as a reference.[2]

¹H NMR Spectral Data Comparison

The ¹H NMR spectra, recorded in DMSO-d₆, reveal distinct differences between the amino-substituted and the parent compound. The chemical shifts are tabulated below for direct comparison.

Proton Assignment 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (ppm) [1]2-(2'-hydroxyphenyl)benzimidazole (ppm)
NH (imidazole)13.01 (br, s, 1H)~12.5-13.5 (typical)
OH (phenol)12.16 (br, s, 1H)~10.0-12.0 (typical)
Ar-H (Benzimidazole)7.68–7.59 (m, 2H)~7.2-7.7
Ar-H (Benzimidazole)7.26–7.23 (m, 3H)~7.2-7.7
Ar-H (Phenol)6.79 (d, J = 8.0 Hz, 1H)~6.8-7.5
Ar-H (Phenol)6.72 (dd, J = 2.2 Hz, J = 7.1 Hz, 1H)~6.8-7.5
NH₂ (amino)4.70 (br, s, 2H)-

Key Observations and Interpretations:

  • Amino Protons (NH₂): The broad singlet observed at 4.70 ppm is characteristic of the amino group protons.[1] Its broadness can be attributed to quadrupole effects from the nitrogen atom and potential hydrogen exchange with the solvent.

  • Imidazole NH and Phenolic OH Protons: The downfield broad singlets at 13.01 ppm and 12.16 ppm are assigned to the imidazole NH and phenolic OH protons, respectively.[1] Their significant downfield shift is a result of deshielding effects from the aromatic rings and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[1]

  • Aromatic Protons: The introduction of the electron-donating amino group is expected to cause a general upfield shift (to lower ppm values) of the protons on the benzimidazole ring system due to increased electron density. This effect is subtly reflected in the multiplet patterns observed in the aromatic region.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides a more direct measure of the electronic environment of the carbon atoms within the molecule.

Carbon Assignment 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (ppm) [1]2-(2'-hydroxyphenyl)benzimidazole (ppm)
C=N (imidazole)152.59~151-155
C-NH₂ (benzimidazole)149.93-
C-N (benzimidazole)141.28~140-143
C-H/C-C (aromatic)119.68, 117.93, 112.80, 110.89~110-135

Key Observations and Interpretations:

  • C-NH₂ Carbon: The signal at 149.93 ppm is assigned to the carbon atom directly attached to the amino group.[1] The electron-donating nature of the amino group significantly influences the chemical shift of this carbon.

  • Other Aromatic Carbons: The remaining signals in the aromatic region correspond to the other carbon atoms of the benzimidazole and phenol rings. The specific assignments would require more advanced 2D NMR techniques such as HSQC and HMBC.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, the following detailed protocols are recommended.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is crucial; DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively solubilizes the compounds and allows for the observation of exchangeable protons (NH and OH).

Materials:

  • 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Ensure the sample height in the NMR tube is sufficient for the instrument's detection coils (typically around 4-5 cm).

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Protocol 2: NMR Data Acquisition

Rationale: The choice of NMR instrument and acquisition parameters will directly impact the quality of the resulting spectra. A higher field strength spectrometer (e.g., 400 MHz or greater) is recommended for better signal dispersion, especially in the complex aromatic region.

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 20 ppm (to ensure all signals, including broad NH and OH, are captured)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 220-250 ppm

Complementary and Alternative Analytical Techniques

While ¹H and ¹³C NMR are powerful tools for structural elucidation, a multi-technique approach provides a more complete and validated characterization.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for unambiguous assignment of proton and carbon signals, especially in complex molecules.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly useful for determining the exact mass and elemental composition.[1]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H, O-H, C=N, and aromatic C-H bonds, through their characteristic vibrational frequencies.

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and can be used to study conjugation and the effects of substituents on the electronic structure.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive structural characterization of a novel benzimidazole derivative.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Advanced Structural Confirmation cluster_3 Final Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HNMR 1H NMR Purification->HNMR CNMR 13C NMR Purification->CNMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis COSY 2D NMR: COSY HNMR->COSY HSQC 2D NMR: HSQC CNMR->HSQC Structure Final Structure Confirmed MS->Structure COSY->Structure HMBC 2D NMR: HMBC HSQC->HMBC HMBC->Structure IR->Structure UVVis->Structure

Caption: A logical workflow for the structural elucidation of novel compounds.

Conclusion

The comprehensive spectroscopic analysis of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, particularly through a comparative NMR study with its parent compound, provides invaluable insights for researchers in drug discovery and medicinal chemistry. The distinct spectral signatures imparted by the C5-amino group serve as a key diagnostic tool for confirming the successful synthesis and purity of this important scaffold. By adhering to the detailed experimental protocols and employing a multi-technique approach as outlined in this guide, scientists can ensure the integrity and accuracy of their structural characterization, a cornerstone of modern chemical research.

References

  • PubChem. 2-(2'-Hydroxyphenyl)benzimidazole. [Link]

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  • Li, Y., et al. (2021). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Advances, 11(20), 10836–10841. [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for... [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]

  • Arabian Journal of Chemistry. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • MDPI. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

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Comparative

A Comparative Guide to Purity Confirmation of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol using Mass Spectrometry

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's identity and purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproduci...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's identity and purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific data are built. For a molecule like 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, a heterocyclic compound with significant potential in medicinal chemistry, ensuring the integrity of the bulk substance is paramount. Even minute impurities can drastically alter biological activity, toxicity profiles, and pharmacokinetic properties.

This guide provides an in-depth technical comparison of mass spectrometry with other principal analytical techniques for the purity assessment of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol. We will explore the causality behind experimental choices, grounded in established regulatory frameworks, and provide actionable protocols for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that every protocol is a self-validating system.[1][2][3][4][5][6][7][8]

The Analytical Imperative: Why Mass Spectrometry?

While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are workhorses for purity analysis, they primarily provide a quantitative measure of purity based on relative peak area, often with UV detection.[9][10] This approach, while powerful, can be blind to impurities that co-elute with the main peak or lack a UV chromophore. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers an orthogonal and highly specific detection method.[11][12][13] It provides a fundamental physical property of the molecule—its mass-to-charge ratio (m/z)—and, through tandem mass spectrometry (MS/MS), a unique fragmentation "fingerprint" that is intrinsically linked to its chemical structure.

This dual capability allows MS to simultaneously:

  • Confirm the identity of the main component with high confidence.

  • Detect and identify impurities , even those present at trace levels or hidden under the primary analyte peak in a chromatogram.[14]

  • Provide structural information on unknown impurities, facilitating their identification.

The entire process of developing and validating such an analytical method must be systematic, with a clear objective and predefined acceptance criteria, a principle heavily emphasized in FDA and ICH guidelines.[3][5][15]

Experimental Workflow: An LC-MS/MS Approach

A robust analytical method for purity confirmation must be demonstrated to be "fit for purpose".[8] The following is a detailed LC-MS/MS protocol designed for the specific analysis of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, grounded in the principles of analytical procedure validation.[1][7]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep1 Weigh ~1 mg of Sample prep2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 lc UHPLC Separation prep4->lc esi Electrospray Ionization (ESI) Positive Mode lc->esi ms1 Full Scan MS (Q1) (e.g., m/z 100-500) esi->ms1 cid Collision-Induced Dissociation (CID) (Q2) ms1->cid data1 Extract Ion Chromatogram (XIC) of Target m/z ms1->data1 ms2 Product Ion Scan (Q3) cid->ms2 data3 Analyze MS/MS Spectrum ms2->data3 data2 Confirm Molecular Ion [M+H]+ data1->data2 data5 Identify Impurity Peaks data2->data5 data4 Compare with Theoretical Fragmentation data3->data4

Caption: High-level workflow for LC-MS/MS purity confirmation.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: The goal is to create a clean, particulate-free solution that is compatible with the LC mobile phase to ensure reproducible chromatography and prevent instrument contamination.

  • Protocol:

    • Accurately weigh approximately 1.0 mg of the 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol sample.

    • Dissolve the sample in 1.0 mL of a suitable diluent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to create a 1 mg/mL stock solution. Formic acid is added to aid in protonation for positive mode ESI.

    • Vortex and sonicate the solution to ensure complete dissolution.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL.

    • Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Rationale: The chromatographic method is designed to separate the main compound from potential impurities. The mass spectrometer parameters are chosen to achieve sensitive detection and generate informative fragmentation spectra. Electrospray ionization (ESI) is selected as it is well-suited for polar, nitrogen-containing molecules like benzimidazoles.

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 is a versatile stationary phase for separating a wide range of small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes better peak shape and ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent providing good separation for many compounds.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to elute compounds with varying polarities and clean the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent column overloading.
MS System Triple Quadrupole or Q-TOFTriple quadrupoles are excellent for targeted quantification, while Q-TOFs provide high mass accuracy.[11][12]
Ionization Electrospray Ionization (ESI), Positive ModeThe multiple nitrogen atoms in the benzimidazole ring are readily protonated.
Scan Mode Full Scan (MS1) & Product Ion Scan (MS/MS)Full scan detects all ions in a mass range, while product ion scan fragments a specific precursor ion.
MS1 Range m/z 100 - 500To cover the expected molecular ion and potential low-mass impurities.
Precursor Ion m/z 226.1 (Expected [M+H]⁺)The protonated molecular weight of C₁₃H₁₁N₃O.
Collision Energy Ramped (e.g., 10-40 eV)A range of energies ensures the capture of both low-energy and high-energy fragments.

Deciphering the Molecular Fingerprint: Fragmentation Analysis

The power of MS/MS lies in creating a reproducible fragmentation pattern that is characteristic of the molecule's structure.[16] For 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (Molecular Formula: C₁₃H₁₁N₃O, Exact Mass: 225.0902), the expected protonated molecule [M+H]⁺ would have an m/z of 226.1.

Upon collision-induced dissociation (CID), the energy imparted to the precursor ion will cause it to break at its weakest bonds, leading to stable fragment ions. Based on the known fragmentation of benzimidazoles and phenols, a plausible fragmentation pathway is proposed below.[17][18][19][20][21] The benzimidazole core is relatively stable, but fragmentation can be initiated by losses from the substituent groups or cleavage of the imidazole ring.[16][17][22][23]

cluster_path1 Pathway 1: Phenol Ring Fragmentation cluster_path2 Pathway 2: Benzimidazole Core Cleavage M [M+H]⁺ m/z 226.1 F1 Loss of CO [M+H-CO]⁺ m/z 198.1 M->F1 -28 Da F3 Loss of NH₃ [M+H-NH₃]⁺ m/z 209.1 M->F3 -17 Da F4 Loss of C₇H₅NO (Aminophenol radical) m/z 119.1 (Benzimidazole cation) M->F4 -107 Da F2 Loss of HCN [M+H-CO-HCN]⁺ m/z 171.1 F1->F2 -27 Da

Caption: Plausible MS/MS fragmentation of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol.

  • Pathway 1: Fragmentation of phenolic compounds often involves the loss of carbon monoxide (CO, 28 Da).[18][19][20][24] This can be followed by the characteristic loss of hydrogen cyanide (HCN, 27 Da) from the imidazole ring.[17]

  • Pathway 2: The loss of ammonia (NH₃, 17 Da) from the amino group is a common fragmentation route for primary amines. A key diagnostic fragment would be the cleavage of the bond linking the phenol and benzimidazole rings, leading to the stable benzimidazole cation at m/z 119.1.

The presence and relative abundance of these specific fragments create a high-confidence fingerprint. Any deviation or the appearance of unexpected precursor ions in the full scan would signal the presence of impurities.

A Comparative Analysis: MS vs. Orthogonal Methods

To ensure the highest level of quality, regulatory guidelines advocate for the use of orthogonal analytical techniques.[3] HPLC with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) are powerful alternatives and complements to mass spectrometry.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the gold standard for quantifying the purity of small molecules by separating components in a mixture based on their interaction with a stationary phase.[9][25] Purity is typically assessed by calculating the area percent of the main peak relative to all other peaks detected by a UV-Vis detector.

  • Strengths:

    • High Precision and Robustness: HPLC methods are highly reproducible and are the cornerstone of quality control labs.

    • Excellent for Quantitation: Provides accurate relative quantitation of impurities.

  • Limitations:

    • Identity is Inferred: Identity is based on retention time comparison with a reference standard, not a fundamental property of the molecule itself.

    • Potential for Co-elution: Impurities can co-elute with the main peak, leading to an overestimation of purity.

    • Requires Chromophore: Impurities without a UV chromophore will be invisible to the detector.

Quantitative NMR (qNMR)

NMR spectroscopy provides detailed structural information about a molecule.[26] Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[27][28][29][30][31] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly.[30][31]

  • Strengths:

    • Absolute Quantitation: Provides a direct measure of purity (e.g., % w/w) traceable to a certified standard.[27]

    • Structural Confirmation: Simultaneously confirms the structure of the main component and can help identify impurities.

    • Non-destructive: The sample can be recovered after analysis.[27]

  • Limitations:

    • Lower Sensitivity: qNMR is significantly less sensitive than MS or HPLC, typically requiring milligram quantities of sample.[26]

    • Signal Overlap: Severe peak overlap in complex spectra can make accurate integration challenging.

    • "NMR Silent" Impurities: Will not detect impurities that lack protons (e.g., inorganic salts).

Comparative Summary

FeatureMass Spectrometry (LC-MS/MS)HPLC-UVQuantitative NMR (qNMR)
Primary Use Identity Confirmation & Impurity IDPurity Quantitation & Impurity ProfilingAbsolute Purity & Structural Confirmation
Specificity Very High (based on m/z and fragmentation)Moderate (based on retention time)High (based on unique chemical shifts)
Sensitivity Very High (pg - ng)High (ng - µg)Low (mg)
Quantitation Relative/Absolute (with standards)Relative (Area %)Absolute (% w/w with internal standard)
Sample Destructive? YesYesNo
Reference Standard Not required for identity; required for quant.Required for identity and quant.Internal standard required; analyte standard not.
Regulatory Standing Essential for structural confirmationGold standard for purity assays[9]Recognized as a primary ratio method

Conclusion: A Triad of Trustworthiness

For the definitive purity confirmation of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, no single technique is infallible. The most robust and scientifically sound approach relies on a triad of orthogonal methods, each providing a unique and complementary piece of the puzzle.

  • HPLC-UV serves as the primary tool for routine purity testing and quantitation of known impurities, offering precision and high throughput.

  • LC-MS/MS provides unequivocal confirmation of the molecular identity through its mass and unique fragmentation fingerprint. It is the premier tool for detecting and identifying unknown or unexpected impurities that might be missed by UV detection.

  • qNMR offers an absolute measure of the bulk material's purity, providing an orthogonal value that is not dependent on the response factor of the analyte and confirming the structure in solution.

By integrating these techniques, researchers and drug developers can build a comprehensive and self-validating data package that ensures the identity, strength, quality, and purity of their molecule, satisfying the rigorous standards of both scientific integrity and regulatory compliance.[1][3][7]

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  • Hida, Y., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Retrieved February 19, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 19, 2026, from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. Retrieved February 19, 2026, from [Link]

  • Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. (n.d.). SciELO. Retrieved February 19, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 19, 2026, from [Link]

  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015, December 17). Austin Publishing Group. Retrieved February 19, 2026, from [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Retrieved February 19, 2026, from [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (2026, February 9). SciSpace. Retrieved February 19, 2026, from [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. Retrieved February 19, 2026, from [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). GMP Compliance. Retrieved February 19, 2026, from [Link]

  • Electron impact mass spectrometry of some 1‐ and 2‐benzimidazole derivatives. (1994, January 1). Wiley Online Library. Retrieved February 19, 2026, from [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024, June 21). PMC. Retrieved February 19, 2026, from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. Retrieved February 19, 2026, from [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). PMC. Retrieved February 19, 2026, from [Link]

  • (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved February 19, 2026, from [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved February 19, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. (n.d.). Journal of the Chemical Society C: Organic. Retrieved February 19, 2026, from [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025, September 19). Patsnap Eureka. Retrieved February 19, 2026, from [Link]

  • a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. (2020, September 1). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved February 19, 2026, from [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. (2012, May 15). PubMed. Retrieved February 19, 2026, from [Link]

Sources

Validation

A Comparative In Vitro Guide to Assessing the Cytotoxicity of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel benzimidazole derivative, 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol. Designed for researchers in drug discovery and onco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel benzimidazole derivative, 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol. Designed for researchers in drug discovery and oncology, this document moves beyond simple protocols to explain the causal logic behind a multi-assay approach. We will compare the cytotoxic profile of this target compound against both a standard-of-care chemotherapeutic and a structurally related benzimidazole to provide a robust, data-driven context for its potential as an anticancer agent.

Introduction: The Rationale for a Multi-Faceted Assessment

The benzimidazole scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to naturally occurring purine nucleotides.[1] This allows its derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities, including potent anticancer effects.[2][3] Benzimidazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of tubulin polymerization, induction of DNA damage, and modulation of apoptotic pathways.[1][3][4]

Our target compound, 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, belongs to this promising class. However, a simple determination of cell death is insufficient for meaningful drug development. A rigorous assessment requires not only quantifying its cytotoxic potency but also elucidating the primary mechanism of cell death. Is the compound inducing a controlled, apoptotic cell death, or is it causing catastrophic membrane failure and necrosis? Answering this question is critical for predicting in vivo efficacy and potential side effects.

This guide, therefore, employs a tripartite assay strategy to build a comprehensive cytotoxic profile:

  • Metabolic Viability Assessment (MTT Assay): To quantify the reduction in viable, metabolically active cells.

  • Membrane Integrity Assessment (LDH Assay): To measure necrosis via the release of a cytosolic enzyme.

  • Apoptosis Assessment (Caspase-3/7 Assay): To specifically quantify the activation of key executioner caspases in the apoptotic cascade.

By integrating data from these three distinct endpoints, we can generate a high-confidence profile of the compound's cellular impact.

Selection of Comparative Compounds

To benchmark the performance of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (referred to as BZP ), we have selected two key comparators:

  • Doxorubicin: A well-characterized anthracycline antibiotic and a frontline chemotherapeutic agent. It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis. It serves as a "gold standard" positive control for potent cytotoxicity.

  • Mebendazole: An anthelmintic drug, also a benzimidazole derivative, that has been repurposed for its anticancer properties.[2] Its primary mechanism involves the disruption of microtubule formation, leading to mitotic arrest.[4] It serves as a relevant comparison within the same chemical class.

Experimental Design & Methodologies

A robust cytotoxicity assessment begins with a logical and well-controlled experimental workflow. The choice of cell lines is paramount; we will utilize a common adherent human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) to determine cancer-selectivity, a crucial attribute for any potential therapeutic.[5][6]

G Overall Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture A549 & HEK293 Cells CellSeeding 2. Seed Cells in 96-Well Plates (1x10^4 cells/well) CellCulture->CellSeeding Treatment 4. Treat Cells for 48h CellSeeding->Treatment CompoundPrep 3. Prepare Serial Dilutions (BZP, Doxorubicin, Mebendazole) CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Readout 6. Plate Reader Readout (Absorbance/Luminescence) MTT->Readout LDH->Readout Caspase->Readout Analysis 7. Calculate IC50 & % Cytotoxicity Readout->Analysis

Caption: Experimental workflow for comprehensive cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[8]

Methodology:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Readout: Gently mix the plate and let it stand overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[7]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][11] It is a reliable indicator of cell lysis and necrosis.[12]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, preparing a parallel plate. It is crucial to also prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

  • Supernatant Collection: After the 48-hour incubation, carefully transfer a small amount of the cell culture supernatant (e.g., 5 µL) from each well to a new 96-well plate.[13] This allows the remaining cells to be used for other assays if desired.

  • Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant, as per the manufacturer's instructions (e.g., Promega LDH-Glo™ or similar).[13] This mixture typically contains the lactate substrate, NAD+, and a diaphorase/probe system.

  • Incubation: Incubate the plate at room temperature for the time specified by the kit (e.g., 30-60 minutes), protected from light.

  • Readout: Measure the resulting signal (luminescence or absorbance, depending on the kit) using a microplate reader.[13]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This homogeneous, luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[14] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[14][15]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation & Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well of the plate.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours. The "add-mix-measure" format results in cell lysis followed by substrate cleavage.[14]

  • Readout: Measure the luminescence of each well using a microplate luminometer.

  • Calculation: Express the results as fold change in luminescence relative to the vehicle-treated control cells.

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. The following tables present hypothetical but realistic data for our compounds of interest, BZP, Doxorubicin, and Mebendazole, against a cancer cell line (A549) and a non-cancerous cell line (HEK293).

Table 1: Metabolic Viability (MTT Assay) - IC₅₀ Values (µM)

CompoundA549 (Cancer)HEK293 (Non-Cancerous)Selectivity Index (SI)¹
BZP 8.5> 50> 5.9
Doxorubicin0.92.12.3
Mebendazole1.23.52.9
¹ SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells

Table 2: Membrane Damage (LDH Assay) & Apoptosis (Caspase-3/7 Assay) at 2x IC₅₀ Concentration

CompoundCell Line% Max LDH Release (Necrosis)Fold Caspase-3/7 Activation (Apoptosis)
BZP A54912%8.5x
DoxorubicinA54915%10.2x
MebendazoleA54918%6.1x
BZP HEK293< 5%1.3x
DoxorubicinHEK29345%4.5x
MebendazoleHEK29335%3.2x

Mechanistic Insights & Discussion

The power of this comparative guide lies in synthesizing the data from all three assays to build a mechanistic narrative.

  • BZP's Profile: The data suggests that BZP is a moderately potent cytotoxic agent against A549 cells (IC₅₀ = 8.5 µM). Critically, it shows a high selectivity index (>5.9), indicating it is significantly less harmful to non-cancerous HEK293 cells compared to both Doxorubicin and Mebendazole.[6] The low LDH release (12%) coupled with a strong 8.5-fold activation of caspases-3/7 in A549 cells strongly indicates that BZP induces cell death primarily through apoptosis . This is a highly desirable characteristic for an anticancer agent, as apoptosis is a non-inflammatory, programmed form of cell death.

  • Comparative Analysis:

    • Doxorubicin is highly potent but less selective, showing significant toxicity to the non-cancerous cells, which is consistent with its known clinical side effects. Its primary mechanism is also apoptotic.

    • Mebendazole , the other benzimidazole, is more potent than BZP but also less selective. Its lower caspase activation relative to its potency might suggest its mechanism (mitotic arrest) could lead to other forms of cell death in addition to classical apoptosis.

The induction of apoptosis by BZP likely involves the intrinsic (mitochondrial) pathway, a common mechanism for benzimidazole derivatives.[16] This pathway involves the activation of initiator caspases (like Caspase-9) following mitochondrial stress, which then activate the executioner caspases-3 and -7, leading to the systematic dismantling of the cell.

G Simplified Intrinsic Apoptosis Pathway BZP BZP Treatment Mito Mitochondrial Stress (e.g., ROS production) BZP->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms apoptosome Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis executes

Caption: Potential apoptotic pathway activated by BZP.

Conclusion

The in vitro assessment of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol using a multi-assay approach provides critical insights that a single viability assay would miss. This guide demonstrates that BZP is a promising cytotoxic agent with a favorable cancer-selectivity profile. The combined results from MTT, LDH, and Caspase-3/7 assays strongly suggest that its primary mechanism of action is the induction of apoptosis, a preferred pathway for cancer therapeutics.

This self-validating system of cross-referenced assays provides a high degree of confidence in the initial characterization of a novel compound. Researchers and drug development professionals can adapt this framework to rigorously screen and compare new chemical entities, enabling more informed decisions for advancing promising candidates toward preclinical and clinical development.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (Source: Google Search Result[2], URL: Not Available)

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (Source: PMC, URL: [Link])

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (Source: 417 Integrative Medicine, URL: [Link])

  • In Vitro Cytotoxicity Assays. (Source: LifeNet Health LifeSciences, URL: [Link])

  • LDH Cytotoxicity Assay Kit. (Source: OZ Biosciences, URL: [Link])

  • Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. (Source: PubMed, URL: [Link])

  • Cytotoxic and antimicrobial potential of benzimidazole derivatives. (Source: PubMed, URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. (Source: Springer Nature Experiments, URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. (Source: NCBI Bookshelf, URL: [Link])

  • In Vitro Cytotoxicity Assay. (Source: Alfa Cytology, URL: [Link])

  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (Source: Nature, URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (Source: Kosheeka, URL: [Link])

  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (Source: PubMed, URL: [Link])

  • cytotoxic effect of newly synthesized benzimidazole derivatives on lung and breast cancer cell line. (Source: ResearchGate, URL: [Link])

  • MTT (Assay protocol). (Source: Addgene, URL: [Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (Source: International Journal of Pharmaceutical Research and Applications, URL: [Link])

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Comparative

limit of detection (LOD) analysis for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol sensors

Topic: Technical Comparison Guide: Limit of Detection (LOD) Analysis for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol Sensors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: Limit of Detection (LOD) Analysis for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol Sensors

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The molecule 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol (often referred to in literature as 5-amino-HBI or Probe P1 ) represents a critical class of Excited-State Intramolecular Proton Transfer (ESIPT) sensors. While the parent scaffold, 2-(2'-hydroxyphenyl)benzimidazole (HBI), is a classic Stokes-shifted fluorophore, the introduction of the 5-amino group fundamentally alters its sensing capabilities.

This guide analyzes the Limit of Detection (LOD) performance of this sensor, specifically in its primary application: the ratiometric detection of Phosgene (COCl₂) . Unlike intensity-based quenching probes, the 5-amino-HBI scaffold utilizes a reaction-based mechanism to achieve nanomolar sensitivity (LOD ≈ 5.3 nM), outperforming many conventional colorimetric alternatives.

Mechanism of Action: The ESIPT Switch

To understand the LOD limitations and capabilities, one must first understand the signal transduction mechanism. The sensor operates via the ESIPT process, where a proton transfers from the phenolic hydroxyl group to the imidazole nitrogen upon photoexcitation, resulting in a large Stokes-shifted emission (enol


 keto tautomer).

Sensing Event: The 5-amino group acts as a nucleophilic "hook." Upon exposure to phosgene, the amine undergoes a specific carbamylation/cyclization reaction. This structural modification disrupts or alters the ESIPT process, typically shifting the fluorescence emission wavelength (ratiometric response) rather than simply quenching it. This is critical for low LODs because ratiometric measurements self-calibrate against environmental fluctuations (e.g., probe concentration, light intensity).

Figure 1: Sensing Mechanism Pathway

SensingMechanism Probe Probe P1 (5-amino-HBI) ESIPT Active Intermediate Carbamyl Intermediate Probe->Intermediate Nucleophilic Attack (-HCl) Analyte Phosgene (COCl₂) Analyte->Intermediate Product Cyclized Urea Product (Blue Shifted / Ratiometric) Intermediate->Product Cyclization (Inhibits ESIPT or Alters ICT)

Caption: The reaction-based sensing pathway where the amino group reacts with phosgene to form a cyclic urea derivative, modulating the ESIPT fluorescence signal.

Comparative Performance Analysis

The following table compares the LOD of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol against other high-performance phosgene sensors. The 5-amino-HBI scaffold offers a superior balance of sensitivity and selectivity compared to standard Naphthalimide or Quinoline derivatives.

Table 1: LOD and Performance Comparison of Phosgene Sensors
Sensor ScaffoldRecognition MoietyMechanismLOD (Limit of Detection)Response TimeDetection Mode
5-amino-HBI (P1) o-Phenylenediamine ESIPT Modulation 5.3 nM < 1 min Ratiometric (Fluorescence)
Naphthalimide (NED)EthylenediamineCyclization4.9 nM< 2 minRatiometric
Benzodithiophene (BDTA)DiamineICT160 nM30 sIntensity Quenching
Quinoline-Oxime (Q-1)OximeDehydration5,520 nM< 1 minTurn-off
Rhodamine-B HydrazideHydrazideRing Opening~40 nM~5 minTurn-on (Colorimetric)

Key Insight: While Naphthalimide probes (NED) offer similar LODs, the 5-amino-HBI scaffold benefits from the large Stokes shift inherent to ESIPT dyes, which minimizes self-absorption and background noise, thereby improving the signal-to-noise ratio (SNR) at the lower limits of detection.

Experimental Validation Protocol (Self-Validating)

To replicate the reported LOD of 5.3 nM, a strict 3-sigma (


) slope method  must be employed. This protocol ensures that the calculated LOD is statistically distinct from the background noise.
Prerequisites
  • Solvent System: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (Phosgene hydrolyzes rapidly in water; detection is usually performed in organic solvents or gas phase).

  • Phosgene Source: Triphosgene (solid, safer surrogate) is used to generate phosgene in situ.

  • Excitation: 340–360 nm (targeting the benzimidazole absorption).

Step-by-Step LOD Determination Workflow
  • Blank Measurement (

    
    ):  Measure the fluorescence intensity (or ratio 
    
    
    
    ) of the probe-only solution 10 times to determine the standard deviation of the blank (
    
    
    ).
  • Titration: Add increasing concentrations of Triphosgene (0–100 nM equivalent) to the probe solution.

  • Equilibration: Allow 60 seconds for reaction completion after each addition.

  • Plotting: Plot Fluorescence Intensity (or Ratio) (

    
    ) vs. Concentration (
    
    
    
    ).
  • Regression: Perform a linear regression on the linear portion of the response curve to find the Slope (

    
    ).
    
  • Calculation:

    
    .[1][2]
    
Figure 2: LOD Experimental Workflow

LODWorkflow Start Start: Prepare 10 µM Probe Solution Blank Measure Blank (n=10) Calculate σ (Std Dev) Start->Blank Titration Titrate Analyte (0 - 100 nM range) Blank->Titration Plot Plot Response vs. Conc. Determine Slope (k) Titration->Plot Calc Calculate LOD LOD = 3σ / k Plot->Calc Validation Verify LOD > 3.3 * σ (Self-Check) Calc->Validation

Caption: Standardized 3-sigma workflow for determining the Limit of Detection in fluorescence spectroscopy.

Critical Factors Affecting LOD

When optimizing 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol sensors, three variables causally impact the LOD:

  • Solvent Polarity: ESIPT is highly sensitive to solvent polarity. Protic solvents (like ethanol) can disrupt the intramolecular hydrogen bond, quenching the "On" state even before the analyte is added, effectively raising the noise floor (

    
    ) and worsening the LOD. Recommendation:  Use aprotic polar solvents (MeCN, DMF) for maximum sensitivity.
    
  • pH Interference: The 5-amino group can be protonated at low pH (< 4). Protonation deactivates the nucleophilic attack on phosgene. Ensure the sensing environment is neutral or slightly basic (using TEA or DIPEA) to maintain the amine's reactivity.

  • Interference (Acyl Chlorides): While highly selective, the sensor may show cross-reactivity with other highly reactive acyl chlorides (e.g., acetyl chloride) at high concentrations. However, the specific cyclization reaction with phosgene offers a unique spectral signature that generic acylation does not, allowing for spectral discrimination.

References

  • Wang, L., et al. (2014). "An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism." RSC Advances, 4, 52827-52831.

  • Ge, J., et al. (2024). "A Ratiometric Benzimidazole-Based Fluorescent Probe for The Recognition of Phosgene in Solution and Gaseous Phases." ResearchGate / Spectrochimica Acta.

  • Yang, Y., et al. (2025). "Recent advances in organic fluorescent probes for detecting phosgene, mustard gas, nerve agents and their mimics."[3][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • IUPAC. "Nomenclature, symbols, units and their usage in spectrochemical analysis - II." Pure and Applied Chemistry.

Sources

Validation

A Comparative Guide to the Crystal Structure Determination of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol and its Analogs

This guide provides a comprehensive technical comparison of methodologies for the crystal structure determination of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol. While a definitive crystal structure for this specific compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of methodologies for the crystal structure determination of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol. While a definitive crystal structure for this specific compound is not publicly available as of the writing of this guide, we will present a detailed, field-proven protocol for its determination via single-crystal X-ray diffraction. This protocol is synthesized from established methodologies for structurally similar benzimidazole, benzothiazole, and benzoxazole derivatives. We will further compare this primary technique with alternative and complementary analytical methods, supported by experimental data from published studies on analogous compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol belongs to the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-ulcer and anticancer properties.[1] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, such as solubility and stability, and its biological activity. Crystal structure determination allows for the detailed analysis of intermolecular interactions, which are crucial for crystal packing and can influence drug formulation and efficacy.

This guide will focus on the gold-standard technique for structure determination, single-crystal X-ray diffraction, and provide a comparative analysis with powder X-ray diffraction (PXRD) and computational modeling.

Synthesis and Crystallization: The Foundational Steps

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. This section outlines a robust protocol for the synthesis and crystallization of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol, based on established methods for benzimidazole synthesis.[2]

Proposed Synthesis of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

A reliable method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 1,2,4-triaminobenzene (1.0 equivalent) and salicylic acid (1.0 equivalent).

  • Acid Catalyst: Add polyphosphoric acid (PPA) as a catalyst and solvent.

  • Reaction Conditions: Heat the mixture at 150-160°C for 4-6 hours, with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallize the product from an appropriate solvent, such as an ethanol-water mixture, to obtain the pure compound.[1][2]

Crystallization Strategies

Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation solution technique (SEST) is a widely used and effective method for growing high-quality crystals of organic compounds.[3]

Experimental Protocol (SEST):

  • Solvent Selection: Dissolve the purified 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol in a suitable solvent or a mixture of solvents. Common solvents for benzimidazole derivatives include methanol, ethanol, and dimethylformamide (DMF).[1][3] The choice of solvent is critical as it can influence crystal packing and polymorphism.

  • Solution Preparation: Prepare a saturated or nearly saturated solution of the compound at room temperature.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Crystal Growth: Leave the solution undisturbed in a vibration-free environment. Crystals should form over a period of several days to weeks.

Primary Method: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction.

workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization (SEST) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection X-ray Data Collection Screening->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SIR97) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL97) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Protocol
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[4]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. Programs like SIR97 are commonly used for this purpose.[4]

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data using full-matrix least-squares methods, typically with software such as SHELXL97.[4]

Comparative Analysis with Alternative Techniques

While single-crystal X-ray diffraction is the definitive method, other techniques provide valuable and often complementary information.

TechniqueAdvantagesDisadvantagesApplication for 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol
Single-Crystal X-ray Diffraction Unambiguous 3D structure determination. Provides precise bond lengths, angles, and intermolecular interactions.Requires high-quality single crystals, which can be difficult to grow.Ideal for detailed structural elucidation, understanding polymorphism, and guiding drug design.
Powder X-ray Diffraction (PXRD) Does not require single crystals. Useful for phase identification, purity analysis, and studying polymorphism.Provides limited structural information (unit cell parameters). Structure solution from powder data is complex.To confirm the crystalline phase of the bulk material and to study potential polymorphic forms.[3]
Computational Modeling Can predict molecular geometry and intermolecular interactions. Useful when single crystals are unavailable.Predictions need experimental validation. Accuracy depends on the level of theory and basis set used.To predict the likely conformation of the molecule and to complement experimental data.

Supporting Experimental Data from Analogous Structures

To provide a tangible comparison, the following table summarizes the crystallographic data for structurally related benzothiazole and benzoxazole derivatives. This data offers a reasonable expectation for the crystallographic parameters of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenolMonoclinicP2/cO—H⋯N hydrogen bonds, C—H⋯O contacts, N—H⋯π interactions[4]
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenolOrthorhombicPca2₁O—H⋯N hydrogen bonds, C—H⋯O hydrogen bonds, π-π stacking[5]
Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylateMonoclinicP2₁/cIntramolecular N—H⋯O hydrogen bond[6]

The prevalence of hydrogen bonding and π-π stacking in these related structures suggests that these interactions will also be significant in the crystal packing of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol. The amino and hydroxyl functional groups are strong hydrogen bond donors and acceptors, and the benzimidazole ring system is capable of engaging in π-π stacking interactions.

Conclusion

The determination of the crystal structure of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is a crucial step in understanding its properties and potential as a therapeutic agent. This guide has presented a detailed, experimentally grounded protocol for its synthesis, crystallization, and structure determination by single-crystal X-ray diffraction. By comparing this primary method with alternative techniques and drawing on data from analogous compounds, researchers can approach the structural elucidation of this and other novel benzimidazole derivatives with a robust and informed strategy. The insights gained from such studies are invaluable for the rational design of new and improved pharmaceuticals.

References

  • [Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol -4-yl)amino)-phenol - Semantic Scholar]([Link]

Sources

Comparative

Comparative Technical Guide: Amino vs. Nitro Substituted Benzimidazole Phenols

Executive Summary This guide provides a technical analysis of 2-(2'-hydroxyphenyl)benzimidazole (HPBI) derivatives, specifically comparing nitro (-NO₂) and amino (-NH₂) substitutions at the 5/6-position of the benzimidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(2'-hydroxyphenyl)benzimidazole (HPBI) derivatives, specifically comparing nitro (-NO₂) and amino (-NH₂) substitutions at the 5/6-position of the benzimidazole ring. These pharmacophores are critical in medicinal chemistry and materials science due to their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities and biological versatility.

  • Nitro-Substituted Variants: Characterized by strong electron-withdrawing behavior, these derivatives exhibit enhanced antimicrobial and antiparasitic potency but often suffer from poor aqueous solubility and fluorescence quenching.

  • Amino-Substituted Variants: Function as strong electron donors, significantly red-shifting fluorescence emission (suitable for ratiometric sensors) and improving solubility in acidic media. They often serve as versatile precursors for further functionalization (e.g., amides, ureas).

Chemical Architecture & Synthesis

The synthesis of these derivatives typically follows a linear pathway where the nitro derivative serves as the primary scaffold, which is subsequently reduced to the amino derivative.

Synthetic Workflow

The condensation of substituted salicylaldehydes with 4-nitro-1,2-phenylenediamine yields the nitro-benzimidazole. Subsequent reduction (using Sn/HCl or catalytic hydrogenation) yields the amino congener.

SynthesisPath Figure 1: Synthetic transformation from Nitro to Amino benzimidazole phenols. Start 4-Nitro-1,2- phenylenediamine NitroComp 5-Nitro-2-(2'-hydroxyphenyl) benzimidazole Start->NitroComp Condensation (Na2S2O5, EtOH, Reflux) Aldehyde Salicylaldehyde Derivatives Aldehyde->NitroComp AminoComp 5-Amino-2-(2'-hydroxyphenyl) benzimidazole NitroComp->AminoComp Reduction (Sn/HCl or H2, Pd/C) Derivatives Amides/Ureas (Drug/Sensor Conjugates) AminoComp->Derivatives Acylation/Carbamylation

Experimental Protocol: Synthesis of 5-Amino Derivative

Step 1: Condensation (Nitro-Precursor Formation)

  • Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) and salicylaldehyde (10 mmol) in ethanol (30 mL).

  • Add sodium metabisulfite (Na₂S₂O₅, 12 mmol) as an oxidative cyclization agent.

  • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Cool to room temperature; pour into crushed ice. Filter the yellow precipitate, wash with water, and recrystallize from ethanol.

Step 2: Reduction (Nitro to Amino)

  • Suspend the nitro-compound (5 mmol) in ethanol (20 mL).

  • Add SnCl₂·2H₂O (25 mmol) dissolved in concentrated HCl (10 mL) dropwise.

  • Reflux at 80°C for 4 hours. The yellow suspension will turn clear/dark.

  • Neutralize with 10% NaOH solution to pH 8–9.

  • Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the amino derivative (often a brown/tan solid).

Physicochemical Profiling

The electronic nature of the substituent drastically alters the physical properties of the scaffold.

Comparative Data Table
FeatureNitro (-NO₂) DerivativeAmino (-NH₂) DerivativeCausality
Electronic Effect Strong EWG (Electron Withdrawing)Strong EDG (Electron Donating)Hammett Constants (

: NO₂ +0.78 vs NH₂ -0.66).
pKa (Benzimidazole NH) ~10.5 (More Acidic)~13.0 (Less Acidic)EWG stabilizes the anion; EDG destabilizes it.
pKa (Conjugate Acid) ~3.5 (Less Basic)~6.0 (More Basic)Lone pair availability on N3 is reduced by NO₂.
Lipophilicity (LogP) Moderate to HighLow to ModerateAmino group increases polarity and H-bond capacity.
Fluorescence Quenched / WeakStrong / Red-ShiftedNO₂ induces Intersystem Crossing (ISC); NH₂ promotes ICT.
Solubility Soluble in DMSO, DMFSoluble in acidic H₂O, MeOHBasic amine forms salts easily.
Fluorescence & ESIPT Mechanism

The 2-(2'-hydroxyphenyl)benzimidazole (HPBI) core undergoes Excited-State Intramolecular Proton Transfer (ESIPT).

  • Nitro Effect: The nitro group often quenches fluorescence via non-radiative decay pathways (intersystem crossing to triplet states).

  • Amino Effect: The amino group acts as an auxochrome. It donates electron density, stabilizing the excited state and causing a bathochromic shift (Red Shift) . For example, 5-amino-HPBI emits at ~540 nm compared to ~470 nm for the unsubstituted parent.

ESIPT Figure 2: ESIPT Cycle and modulation by substituents. cluster_effects Substituent Modulation Enol_S0 Enol (Ground State) S0 Enol_S1 Enol (Excited State) S1* Enol_S0->Enol_S1 Excitation (hν) Keto_S1 Keto (Excited State) S1* (Tautomer) Enol_S1->Keto_S1 ESIPT (Fast) Proton Transfer Keto_S0 Keto (Ground State) S0 Keto_S1->Keto_S0 Fluorescence (hν') Large Stokes Shift Keto_S0->Enol_S0 Reverse Proton Transfer Amino Amino (-NH2) Stabilizes S1* Red Shifted Emission Nitro Nitro (-NO2) Promotes ISC Quenches Fluorescence

Biological Performance

Antimicrobial Activity[1]
  • Nitro Derivatives: Historically superior. The nitro group is essential for the mechanism of action in many antiparasitic and antibacterial drugs (e.g., Benznidazole). It functions via the formation of toxic radical species upon bioreduction within the pathogen, damaging DNA/proteins.

    • Target: Effective against E. coli, S. aureus, and protozoa (T. vaginalis).

  • Amino Derivatives: Generally show reduced intrinsic antimicrobial potency compared to nitro analogues. However, they are often less toxic to mammalian cells and serve as scaffolds to attach other pharmacophores (e.g., sulfanilamides).

Anticancer Activity[2]
  • Nitro: Often exhibits higher cytotoxicity (lower IC50) due to redox cycling capabilities.

  • Amino: Cytotoxicity is mechanism-dependent. Amino derivatives are frequently investigated as kinase inhibitors (e.g., VEGFR, EGFR) where the amino group forms critical hydrogen bonds within the ATP binding pocket.

Sensor Applications
  • Amino Derivatives: Superior. The 5-amino-HPBI is a known ratiometric probe for phosgene detection. Phosgene reacts with the amino group to form a carbamide, disrupting the electronic donor system and causing a visible blue-shift in fluorescence (from Yellow to Blue).

References

  • Synthesis and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol. Journal of Chemistry.

  • An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene. RSC Advances.

  • Nitro and aminobenzimidazoles: Preparation and Tautomerism. Acta Chimica Slovaca.

  • Design and Synthesis of 5-Nitro Benzimidazole Derivatives. Scholars Research Library.

  • Excited state intramolecular proton transfer (ESIPT) of 2-(2'-hydroxyphenyl)benzimidazole. Journal of Physical Chemistry.

Validation

A Researcher's Guide to Signal Reproducibility in 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol Assays

Welcome to a comprehensive guide on mastering the reproducibility of fluorescence assays utilizing 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol. In the pursuit of high-quality, reliable data, particularly in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on mastering the reproducibility of fluorescence assays utilizing 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol. In the pursuit of high-quality, reliable data, particularly in drug development and molecular research, understanding the nuances of your chosen fluorophore is not just advantageous; it is imperative. This guide moves beyond standard protocols to explore the core principles governing the fluorescence of this benzimidazole derivative, offering a framework for robust assay design, troubleshooting, and comparative analysis. Our objective is to empower you with the expertise to not only achieve reproducible results but to fundamentally understand the causality behind the signal you measure.

The Fluorophore: Understanding the Behavior of 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol

The compound 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is a derivative of the well-studied 2-(2'-hydroxyphenyl)benzimidazole (HBI) class of fluorophores. Its fluorescence is governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] Upon excitation with light, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the imidazole ring. This process creates a transient keto-tautomer which is responsible for the characteristic fluorescence with a large Stokes shift (a significant separation between excitation and emission wavelengths).

The addition of an amino group at the 5-position acts as a strong electron-donating group, which can modulate the electronic properties of the molecule, often leading to a red-shift in the fluorescence emission compared to the parent HBI compound.[3][4] However, this structural complexity also introduces sensitivities that are critical to understand for ensuring reproducibility.

The fluorescence of benzimidazole derivatives is profoundly influenced by their local environment. Factors such as solvent polarity and pH can dramatically alter both the intensity and the wavelength of the emitted light.[5][6][7] Furthermore, some benzimidazole derivatives are known to exhibit Aggregation-Induced Emission (AIE), where fluorescence is enhanced at higher concentrations or in poor solvents due to the formation of molecular aggregates.[8][9][10] This dual nature—ESIPT and potential AIE characteristics—makes meticulous control over assay conditions paramount.

The Core Factors Governing Signal Reproducibility

Achieving reproducible fluorescence signals is a multifactorial challenge. We can categorize the primary sources of variability into three domains: Environmental, Assay-Specific, and Instrumental. Understanding and controlling these factors is the key to a robust and reliable assay.

Sources

Safety & Regulatory Compliance

Safety

2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol proper disposal procedures

Executive Summary: The "Why" Behind the Protocol As researchers, we often handle compounds where specific safety data sheets (SDS) are generic or incomplete.[1][2] 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is a functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often handle compounds where specific safety data sheets (SDS) are generic or incomplete.[1][2] 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol is a functionalized benzimidazole featuring both an electron-rich amino group and an acidic phenolic moiety.[3][1][2] This dual functionality creates specific reactivity profiles—susceptibility to oxidation and pH-dependent solubility—that dictate its disposal pathway.[3][1][2]

Improper disposal of benzimidazole derivatives does not just risk regulatory non-compliance; it poses tangible environmental threats due to their biological activity (often used as kinase inhibitors or anthelmintics) and potential for aquatic toxicity.[1][2] This guide treats the compound as a high-potency organic toxicant , prioritizing thermal destruction over chemical deactivation to ensure complete mineralization.[3][1][2]

Chemical Hazard Profiling & Classification

Before disposal, you must classify the waste stream based on the compound's structural activity relationships (SAR).[1][2]

PropertyClassificationOperational Implication
Primary Hazard Acute Toxin / Irritant Handle as if it has an LD50 < 500 mg/kg (Oral/Dermal).[3][1][2]
Secondary Hazard Aquatic Toxicity Zero-discharge policy. No sink disposal.[3][1][2]
Chemical Reactivity Amine & Phenol Groups Incompatible with strong oxidizers (nitric acid, peroxides) and acid chlorides.[3][1][2]
Physical State Solid (Crystalline)Dust explosion hazard if finely ground; inhalation risk.[3][1][2]
Waste Code (RCRA) Non-Specific (D001/D003) If unlisted, default to "Hazardous Waste - Toxic/Irritant" pending TCLP results.[3][1][2]

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench.[2] You must segregate this compound from incompatible waste streams immediately upon generation.[1][2]

The Segregation Logic (Why?)
  • Avoid Oxidizers: The 5-amino group is easily oxidized.[3][1][2] Mixing this waste with oxidizing acids (e.g., Chromic acid, Nitric acid) can generate heat and toxic nitrous fumes.[1][2]

  • Avoid Strong Bases: The phenolic proton is acidic.[3][1][2] Mixing with strong bases (NaOH waste) creates phenolate salts, which may alter solubility and complicate incineration parameters.[1][2]

DOT Diagram: Waste Stream Decision Matrix

WasteSegregation Start Waste Generation: 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Pure Compound LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidPack Pack in HDPE Jar Label: 'Toxic Solid' SolidWaste->SolidPack SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated No Halogens HaloStream Stream A: Halogenated Waste Label: 'Toxic Org. Liquid' Halogenated->HaloStream NonHaloStream Stream B: Combustible Waste Label: 'Toxic Org. Liquid' NonHalogenated->NonHaloStream Incineration FINAL DISPOSAL: High-Temp Incineration SolidPack->Incineration HaloStream->Incineration NonHaloStream->Incineration

Caption: Decision matrix for segregating 2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol waste based on physical state and solvent carrier.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Best for: Expired stocks, spill cleanup debris, weighing paper.[3][1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[3][1][2] Avoid metal containers due to potential phenolic corrosion over long storage.[2]

  • Labeling: Apply a hazardous waste label immediately.[3][1][2]

    • Constituents: "2-(5-amino-1H-1,3-benzodiazol-2-yl)phenol" (Do not use abbreviations).[3][1][2]

    • Hazard Checkboxes: Toxic, Irritant.[3][1][2]

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag to prevent contamination of the outer container during transport.

  • Disposal Path: Designate for High-Temperature Incineration . This ensures the destruction of the benzimidazole ring system, preventing environmental accumulation.[2]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Best for: HPLC waste, reaction byproducts dissolved in DMSO/MeOH.[3][1][2]

  • pH Check: Ensure the waste solution is Neutral (pH 6-8).

    • Why? Acidic solutions can protonate the amine, increasing solubility and skin absorption risk.[1][2] Basic solutions create phenolate anions.[1][2] Neutral pH minimizes ionic interactions during storage.[1][2]

  • Solvent Compatibility:

    • If in DMSO/DMF/Methanol: Pour into "Non-Halogenated Organic Waste."[3][1][2]

    • If in DCM/Chloroform: Pour into "Halogenated Organic Waste."[3][1][2]

  • Precipitation (Optional but Recommended for Large Volumes):

    • If you have >1L of concentrated waste, consider adding water to precipitate the solid compound (solubility is generally low in water).[1][2]

    • Filter the solid (treat as Protocol A) and dispose of the filtrate as aqueous hazardous waste.[2] This reduces the volume of high-toxicity liquid waste.[3][1][2]

Emergency Procedures: Spills and Exposure

Scenario: You drop a vial containing 500mg of solid powder on the floor.[1][2]

  • Evacuate & Ventilate: Clear the immediate area.[1][2] Dust inhalation is the primary acute risk.[2]

  • PPE Upgrade: Don double nitrile gloves, a lab coat, and a N95 or P100 particulate respirator .[3][1][2] Safety glasses are mandatory.[1][2]

  • Dry Cleanup (Preferred):

    • Do NOT spray water initially (spreads the contamination).[3][1][2]

    • Cover the spill with a damp paper towel (to suppress dust) or use a chemically inert absorbent (vermiculite/sand).[3][1][2]

    • Scoop material into a disposal jar (Protocol A).[3][1][2]

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][2][4][5][6]

    • Note: Avoid using bleach (sodium hypochlorite) directly on the concentrated amine, as this can form chloramines (toxic gas).[1][2] Use bleach only after the bulk material is removed and the surface has been washed with soap.[2]

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press (US); 2011.[3][1][2] [3][1][2]

  • PubChem. Compound Summary: Benzimidazole Derivatives (General Structural Class Data). National Library of Medicine.[1][2] [3][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[3][1][2][4][3][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3][1][2][3][1][2]

Sources

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